10-Ethyldithranol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Anthracenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
104608-82-4 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
10-ethyl-1,8-dihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C16H14O3/c1-2-9-10-5-3-7-12(17)14(10)16(19)15-11(9)6-4-8-13(15)18/h3-9,17-18H,2H2,1H3 |
InChI Key |
HQHJGYHOFVZUIM-UHFFFAOYSA-N |
SMILES |
CCC1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |
Canonical SMILES |
CCC1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |
Other CAS No. |
104608-82-4 |
Synonyms |
1,8-dihydroxy-10-ethyl-9(10H)-anthracenone 10-ethyldithranol |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Dithranol and the Inactivity of its Derivative, 10-Ethyldithranol
Executive Summary
Dithranol (anthralin) is a cornerstone topical therapy for psoriasis vulgaris, renowned for its efficacy. Its therapeutic effects are intrinsically linked to its chemical instability and pro-oxidative properties. This guide delves into the complex mechanism of action of dithranol, focusing on its generation of reactive oxygen species (ROS) and subsequent anti-proliferative and anti-inflammatory effects. Crucially, this document also elucidates the structure-activity relationship by examining 10-Ethyldithranol. Investigations reveal that the substitution of an ethyl group at the C10 position renders the molecule chemically stable, preventing the auto-oxidation necessary for therapeutic activity. Consequently, this compound is devoid of the antipsoriatic, irritative, and staining properties characteristic of its parent compound[1]. Understanding this molecular distinction is vital for the rational design of future dermatological therapies.
The Core Mechanism of Action: Dithranol's Redox Cycling
The antipsoriatic action of dithranol is not fully understood but is widely accepted to be mediated through its redox activity[2]. Upon application to the skin, dithranol undergoes auto-oxidation, a process that generates a cascade of reactive oxygen species (ROS), including superoxide anions and other free radicals[2][3]. These highly reactive molecules are the primary effectors of dithranol's therapeutic and adverse effects.
The central pathway involves the accumulation of dithranol in the mitochondria of skin cells, particularly keratinocytes[4]. Within the mitochondria, it disrupts the electron transport chain, interfering with cellular energy supply and amplifying the production of ROS[4]. This targeted oxidative stress is believed to be the linchpin of its mechanism, leading to the downstream effects detailed below.
Caption: Dithranol's pro-oxidative mechanism of action.
Anti-proliferative Effects
Psoriasis is characterized by keratinocyte hyperproliferation. Dithranol counters this by:
-
Inhibiting DNA Synthesis: The generated free radicals can damage cellular DNA, impeding replication and slowing the excessive cell division found in psoriatic plaques[2][4][5].
-
Down-regulating Growth Factor Receptors: Dithranol has been shown to induce a dose-dependent decrease in Epidermal Growth Factor (EGF) binding, further contributing to its anti-proliferative action[2].
Anti-inflammatory and Immunosuppressive Effects
The inflammatory component of psoriasis is a key therapeutic target. Dithranol modulates the immune response through several pathways:
-
Inhibition of Cytokine Secretion: In vitro studies have demonstrated that dithranol inhibits the secretion of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), from human monocytes[2].
-
Modulation of Transcription Factors: It can activate NF-κB, a central transcription factor that regulates inflammatory and immune responses[2].
-
Inhibition of Neutrophil Function: Dithranol inhibits the production of leukotrienes by neutrophils, which are potent mediators of inflammation[2].
Key Enzyme Inhibition
A specific molecular target of dithranol is thioredoxin reductase (TR), an enzyme involved in cellular redox balance. Dithranol forms a covalent complex with TR, leading to its irreversible deactivation[2]. This action disrupts the cell's ability to manage oxidative stress, potentially enhancing the therapeutic effect of ROS.
Structure-Activity Relationship: The Inactivity of this compound
The therapeutic efficacy of dithranol is entirely dependent on the chemical reactivity of the hydrogen atom at the C10 position of its anthracenone core. This position is the initial site of oxidation.
The derivative, this compound, features a stable ethyl group covalently bonded to this C10 position. This substitution sterically hinders and electronically deactivates the molecule, preventing the crucial first step of auto-oxidation[1]. Without oxidation, no ROS or free radicals are generated, and the entire cascade of therapeutic effects is abrogated.
This principle confirms that for antipsoriatic activity, dithranol analogues require a free or easily liberated group at the C10 position[1]. The stability of this compound makes it a useful negative control in research but renders it therapeutically inert. As a result, it does not cause the skin irritation or staining associated with active dithranol, as these side effects are also products of the oxidation process[1].
Caption: Structure-activity relationship of Dithranol vs. This compound.
Quantitative Data Summary
The following tables summarize quantitative data from clinical and comparative studies of dithranol and its analogues.
Table 1: Clinical Efficacy and Side Effect Comparison of Dithranol vs. Butantrone (a 10-acyl analogue) [6]
| Parameter | 3% Dithranol | 4% Butantrone (Equimolar) | Time Point | Statistical Significance (p-value) |
| Antipsoriatic Efficacy | Equal | Equal | 10 weeks | No significant difference |
| Skin Staining | Higher | Significantly Milder | 2-10 weeks | < 0.05 |
| Irritation | Peaks Early | Delayed Onset (peaks 6-10 weeks) | 2 weeks | < 0.01 (Dithranol higher) |
Data adapted from a right-left comparison study in 30 outpatients with plaque psoriasis.
Table 2: Patient-Reported Outcomes in Psoriasis Treatment [7]
| Treatment Group | Mean Reduction in Psoriasis Disability Index (PDI) | 95% Confidence Interval | p-value |
| Calcipotriol (50 µg/g) | 6.5 | 4.4, 8.6 | 0.001 |
| Dithranol (0.1-2%) | 3.7 | 1.1, 6.3 | 0.005 |
Data from a 3-month multicentre, randomized study involving 306 patients.
Key Experimental Protocols
Protocol: Metabolomic Analysis of Dithranol's Effect on Keratinocytes
This protocol is adapted from studies investigating dithranol's metabolic impact on the HaCaT human keratinocyte cell line[8].
-
Cell Culture: HaCaT cells are cultured in Dulbecco's Modification of Eagle's Medium (DMEM) with 10% fetal calf serum at 37°C in a 5% CO₂ atmosphere.
-
Dithranol Challenge: Subconfluent cells are treated with therapeutically relevant doses of dithranol (e.g., 0-0.5 µg/mL).
-
Enzyme Inactivation & Metabolite Extraction:
-
The culture medium is rapidly removed.
-
Cells are quenched with liquid nitrogen to halt metabolic activity.
-
Metabolites are extracted using a chilled solvent system (e.g., methanol/chloroform/water).
-
-
Sample Preparation: The extracted metabolite solution is centrifuged to pellet debris. The supernatant is collected and dried under vacuum.
-
Derivatization: The dried extract is derivatized (e.g., via methoximation and silylation) to increase the volatility of metabolites for gas chromatography.
-
GC-MS Analysis: The derivatized sample is injected into a Gas Chromatography-Mass Spectrometry (GC-MS) system for separation and identification of individual metabolites.
-
Data Analysis: The resulting data is processed using statistical methods such as Principal Components Analysis (PCA) and hierarchical cluster analysis to identify significant changes in metabolite levels in response to dithranol treatment.
Caption: Experimental workflow for metabolomic analysis.
Protocol: In Vitro Dithranol Stability and Colorimetric Assay
This protocol is based on methods used to compare dithranol and its derivatives[9].
-
Solution Preparation: Prepare equimolar (e.g., 50 µM) solutions of dithranol and this compound in acetonitrile.
-
Spectrophotometry:
-
Use a diode array spectrophotometer with 1 cm quartz cells.
-
Scan the absorbance of each solution across a UV-Vis spectrum (e.g., 190 to 800 nm).
-
Record the peak absorbance at the characteristic wavelength for dithranol's colored oxidation products (e.g., 375 nm).
-
-
Data Comparison: Quantitatively compare the absorbance values at the peak wavelength. A lower absorbance for a derivative at an equimolar concentration indicates reduced formation of colored oxidation products and thus greater chemical stability. This method confirmed that a dithranol co-drug was 63% less color-intense than dithranol itself[9].
Conclusion
The mechanism of action of dithranol is a complex, multifactorial process rooted in its capacity for redox cycling and the generation of reactive oxygen species. These ROS mediate the drug's potent anti-proliferative and anti-inflammatory effects, which are central to its success in treating psoriasis. The study of this compound provides a clear and definitive illustration of the drug's structure-activity relationship. The stable ethyl group at the C10 position completely blocks the auto-oxidation pathway, rendering the molecule therapeutically inert and highlighting the absolute requirement of a reactive C10 position for antipsoriatic activity. This knowledge is critical for guiding future research into novel, stable, and effective analogues for dermatological diseases.
References
- 1. Dithranol: further investigations on the structure-activity-relationship. The new series of the 10-mono-alkyldithranol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dithranol: Recent views on its mechanism of action - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. Dithranol: a review of the mechanism of action in the treatment of psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dithranol - Wikipedia [en.wikipedia.org]
- 5. mims.com [mims.com]
- 6. medicaljournalssweden.se [medicaljournalssweden.se]
- 7. A comparison of treatment with dithranol and calcipotriol on the clinical severity and quality of life in patients with psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the mode of action of dithranol therapy for psoriasis: a metabolomic analysis using HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and in Vitro Degradation of a Novel Co-Drug for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 10-Ethyldithranol: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Ethyldithranol, with the IUPAC name 1,8-dihydroxy-10-ethyl-9(10H)-anthracenone, is a derivative of the topical antipsoriatic drug dithranol. Unlike its parent compound, this compound has been shown to lack antipsoriatic activity. This is attributed to the stable ethyl substituent at the 10-position, which hinders the necessary oxidation processes for therapeutic effect. Notably, this structural modification also eliminates the common side effects of dithranol, such as skin staining and irritation. This guide provides a summary of the known chemical and physical properties of this compound, based on available scientific literature. Due to the limited public availability of detailed experimental data for this specific analog, some information is inferred from related compounds and general chemical principles.
Chemical Properties and Identification
This compound is an alkylated derivative of dithranol, an anthrone compound. The core structure is a tricyclic aromatic system with two hydroxyl groups and a ketone. The ethyl group is attached at the C10 position.
| Property | Value | Source |
| IUPAC Name | 1,8-dihydroxy-10-ethyl-9(10H)-anthracenone | [1] |
| Synonyms | 10-Ethyl-dithranol | [1] |
| Molecular Formula | C₁₆H₁₄O₃ | Calculated |
| Molecular Weight | 254.28 g/mol | Calculated |
| CAS Number | Not found in searched databases | N/A |
Physical Properties
| Property | Value | Source |
| Physical State | Likely a solid at room temperature | Inferred |
| Color | Likely a yellow or brownish powder | Inferred from dithranol |
| Solubility | Expected to be soluble in organic solvents like acetone, chloroform, and DMSO; sparingly soluble in water. | Inferred from dithranol |
Biological Activity and Structure-Activity Relationship (SAR)
Research on 10-mono-alkyldithranol derivatives has elucidated key aspects of their structure-activity relationship. The substituent at the C10 position plays a crucial role in the biological activity of dithranol analogs.
-
Lack of Antipsoriatic Activity: this compound does not possess the antipsoriatic effects of dithranol.[1] The ethyl group at the C10 position is relatively stable, which prevents the rapid oxidation processes believed to be essential for the therapeutic action of dithranol.[1]
-
Reduced Side Effects: A significant advantage of this compound is the absence of skin staining and irritation, which are common and problematic side effects of dithranol therapy.[1]
-
In Vitro Stability: The in vitro stability of this compound has been investigated, suggesting that its chemical behavior has been studied under laboratory conditions.[1]
The logical relationship for the biological activity of dithranol derivatives at the C10 position can be visualized as follows:
Caption: Structure-activity relationship of Dithranol vs. This compound.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not available in the searched literature. However, a general workflow for the characterization of a novel dithranol derivative can be proposed based on standard laboratory practices.
Hypothetical Experimental Workflow for Characterization
Caption: Hypothetical workflow for the characterization of this compound.
Spectral Data
Specific spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain.
Conclusion
This compound is a structurally interesting derivative of dithranol that, while inactive as an antipsoriatic agent, provides valuable insights into the structure-activity relationship of anthrones. Its lack of skin staining and irritation makes the C10-alkylation a noteworthy strategy for mitigating the adverse effects of dithranol. Further research and publication of the detailed chemical, physical, and pharmacological properties of this compound would be beneficial for the scientific community, particularly for those involved in the design of novel dermatological therapies. The information presented in this guide is based on the limited available literature and will be updated as more data becomes accessible.
References
The Genesis and Evolution of Dithranol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithranol, also known as anthralin, has been a cornerstone in the topical treatment of psoriasis for over a century. Its journey from a natural remedy to a synthesized compound and its subsequent derivatization represents a significant chapter in dermatological drug development. This technical guide provides an in-depth exploration of the discovery, history, and chemical evolution of dithranol and its derivatives. It is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative clinical data, and a molecular-level understanding of its mechanism of action.
Discovery and Historical Perspective
The story of dithranol begins with chrysarobin, a natural substance extracted from the araroba tree in Brazil. In 1876, Balmanno Squire first reported the efficacy of an ointment containing chrysarobin for treating psoriasis. Later, in 1916, Galewsky synthesized 1,8-dihydroxy-9-anthrone, which we now know as dithranol or anthralin. This synthetic compound proved to be a potent anti-psoriatic agent.
Early formulations of dithranol were often crude and associated with significant side effects, including skin irritation, burning, and staining of the skin and clothing. These limitations spurred further research into developing derivatives and improved formulations to enhance therapeutic efficacy while minimizing adverse effects. The primary goals of these derivatization efforts have been to improve stability, reduce irritancy, and decrease the staining properties of the parent molecule.
The Chemistry of Dithranol and Its Derivatives
Dithranol is an anthracene derivative with a core structure of 1,8-dihydroxy-9(10H)-anthracenone. Its therapeutic activity is intrinsically linked to its chemical reactivity, particularly its ability to generate reactive oxygen species (ROS). Chemical modifications have primarily focused on the C10 position and the hydroxyl groups at C1 and C8.
C10-Substituted Derivatives
A significant number of derivatives have been synthesized by introducing various substituents at the C10 position. The rationale behind this approach is that the antipsoriatic activity is associated with the homolytic cleavage of the C-H bond at the C10 position. Modifications at this site can modulate the compound's stability and reactivity.
Ester Prodrugs and Co-drugs
To address the issues of irritation and staining, researchers have developed ester prodrugs and co-drugs of dithranol. By esterifying the hydroxyl groups at the C1 and C8 positions, the reactivity of the molecule is temporarily masked. These ester linkages are designed to be cleaved by endogenous esterases in the skin, releasing the active dithranol at the target site.
Co-drugs, which involve linking dithranol to another active pharmaceutical ingredient (API) via a cleavable linker, represent a more advanced approach. For instance, co-drugs of dithranol with non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen, or with keratolytics like salicylic acid, have been synthesized. This strategy aims to deliver two therapeutic agents to the psoriatic lesion simultaneously, potentially leading to synergistic effects and a better side-effect profile.
Quantitative Data on Efficacy and Side Effects
The clinical efficacy of dithranol and its derivatives is often assessed using the Psoriasis Area and Severity Index (PASI), which quantifies the extent and severity of psoriatic lesions. The following tables summarize key quantitative data from various clinical studies.
| Treatment Regimen | Number of Patients | Duration of Treatment | Efficacy Outcome (Investigator's Assessment) | Reference |
| Calcipotriol (50 µg/g) twice daily | 153 | Up to 3 months | 60.1% 'cleared' or with 'marked improvement' | [1] |
| Short-contact dithranol (0.1-2%) | 131 | Up to 3 months | 51.1% 'cleared' or with 'marked improvement' | [1] |
| Dithranol 2% ointment (1-minute contact) | 27 | 8 weeks | 17 patients achieved clearing or considerable improvement | [2] |
| Placebo ointment | 27 | 8 weeks | 6 patients achieved clearing or considerable improvement | [2] |
| Dithranol in Lassar's paste | 24 | Not specified | Slower initial reduction in severity | [3] |
| Dithranol and fluocinonide in Lassar's paste | 24 | Not specified | More rapid initial reduction in severity | [3] |
| Side Effect | Dithranol | Dithranol + Fluocinonide | Dithranol Cream (0.25%) | Dithranol Ointment (0.25%) | Reference |
| Burning Episodes | More frequent | Fewer episodes | - | - | [3] |
| Skin Staining | Less staining | Greater staining | Significantly better cosmetic acceptability | Poorer cosmetic acceptability | [3][4] |
| Relapse (up to 3 months post-treatment) | 2 patients relapsed more on this side | 11 patients relapsed more on this side | - | - | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of dithranol derivatives.
Synthesis of a Dithranol-Naproxen Co-drug (Ester)
Objective: To synthesize a co-drug of dithranol and naproxen linked by ester bonds.
Materials:
-
Dithranol
-
Naproxen
-
Thionyl chloride
-
Dry tetrahydrofuran (THF)
-
Pyridine
-
Dry ice/acetone bath
-
Nitrogen atmosphere
Procedure:
-
Acid Chloride Formation: Convert naproxen to its acid chloride by reacting it with thionyl chloride.
-
Reaction Setup: Dissolve dithranol (1 equivalent) in dry THF and cool the solution in a dry ice/acetone bath for five minutes with constant agitation.
-
Base Addition: Add pyridine (1.5 equivalents) dropwise to the dithranol solution under a nitrogen atmosphere.
-
Co-drug Synthesis: Dissolve the naproxen acid chloride (2 equivalents) in dry THF, cool it in a dry ice/acetone bath for 5 minutes, and then add it slowly to the dithranol-pyridine mixture.
-
Reaction Monitoring and Work-up: Allow the reaction to proceed, monitoring its progress by thin-layer chromatography. Upon completion, perform an appropriate aqueous work-up and purify the product by column chromatography.
In Vitro Keratinocyte Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative activity of dithranol derivatives on human keratinocytes (HaCaT cells).
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Dithranol derivative (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Sodium dodecyl sulfate (SDS) in 0.01 M HCl
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells in 96-well plates at a density of 1.0 × 10⁴ cells/cm² and allow them to adhere overnight.[5]
-
Treatment: Treat the cells with various concentrations of the dithranol derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[5]
-
Incubation: Incubate the plates at 37°C for 4 hours to allow the formation of formazan crystals.[5]
-
Solubilization: Add 100 µL of 10% SDS in 0.01 M HCl to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[5]
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control.
Mechanism of Action and Signaling Pathways
The therapeutic effects of dithranol are attributed to its anti-proliferative and anti-inflammatory properties. These actions are mediated through its influence on several key signaling pathways implicated in the pathogenesis of psoriasis. Dithranol is known to generate reactive oxygen species, which can modulate the activity of transcription factors and enzymes involved in inflammation and cell growth.
The IL-23/Th17 and IL-17 Signaling Pathways
Psoriasis is now understood to be a T-cell-mediated autoimmune disease, with the IL-23/Th17 axis playing a central role. Dithranol has been shown to modulate this pathway.
Caption: Dithranol's inhibitory effect on the IL-23/Th17 signaling pathway.
The NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammation. In psoriasis, NF-κB is constitutively active in keratinocytes, leading to the production of pro-inflammatory cytokines. Dithranol is thought to suppress the activation of the NF-κB pathway.[6]
Caption: Inhibition of the NF-κB signaling pathway by dithranol.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the development and preclinical evaluation of a novel dithranol derivative.
Caption: A typical experimental workflow for dithranol derivative development.
Conclusion and Future Directions
Dithranol and its derivatives have a long and successful history in the management of psoriasis. While the parent compound remains an effective therapy, its utility is often limited by local side effects. The development of derivatives, particularly co-drugs and prodrugs, offers a promising strategy to improve the therapeutic index of dithranol. Future research in this area should focus on:
-
Head-to-head clinical trials: Directly comparing the efficacy and tolerability of different dithranol derivatives to establish a clear therapeutic hierarchy.
-
Novel drug delivery systems: Exploring advanced formulations, such as nanoparticles and liposomes, to further enhance skin penetration and reduce irritation.
-
Mechanism-based design: Utilizing a deeper understanding of the molecular pathways involved in psoriasis to design next-generation dithranol derivatives with enhanced target specificity and reduced off-target effects.
By continuing to innovate upon the foundational chemistry of dithranol, the scientific community can further refine this time-tested therapeutic agent for the benefit of patients with psoriasis.
References
- 1. A comparison of treatment with dithranol and calcipotriol on the clinical severity and quality of life in patients with psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-minute dithranol therapy in psoriasis: a placebo-controlled paired comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double-blind comparison of a dithranol and steroid mixture with a conventional dithranol regimen for chronic psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative study of dithranol cream, 0.25% and 0.1%, and dithranol ointment 0.25% in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HaCaT Cells as a Reliable In Vitro Differentiation Model to Dissect the Inflammatory/Repair Response of Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. swastibotanicals.com [swastibotanicals.com]
In-Depth Technical Guide: Solubility of 10-Ethyldithranol
Disclaimer: Due to the limited availability of specific data for 10-Ethyldithranol, this technical guide provides solubility and mechanistic information for its parent compound, Dithranol (also known as Anthralin). This information serves as a close proxy and a valuable reference for researchers, scientists, and drug development professionals working with this compound. The structural similarity suggests that the solubility and biological activity will be comparable, though not identical.
Introduction
This compound is a derivative of Dithranol, a well-established topical therapeutic agent for psoriasis. The efficacy of topical formulations is intrinsically linked to the solubility of the active pharmaceutical ingredient (API) in the vehicle, as it governs the drug's release, penetration into the skin, and ultimately its bioavailability at the target site. This guide provides a comprehensive overview of the solubility of Dithranol in various solvents and outlines a standard experimental protocol for its determination. Furthermore, it delves into the molecular mechanisms of action of Dithranol, offering insights into its therapeutic effects on psoriasis.
Solubility of Dithranol
The solubility of Dithranol has been qualitatively described in several pharmacopeias and quantitatively determined in specific organic solvents. The following table summarizes the available solubility data, with qualitative descriptions converted to estimated quantitative ranges based on the United States Pharmacopeia (USP) definitions.
| Solvent | Solubility Description | Estimated Solubility (mg/mL) | Quantitative Data (mg/mL) |
| Water | Practically Insoluble | < 0.1 | < 0.1[1] |
| Dichloromethane | Soluble | 100 - 1000 | 20[2][3] |
| Chloroform | Soluble | 100 - 1000 | 20[2][3] |
| Acetone | Sparingly Soluble | 10 - 33.3 | - |
| Ethanol (96%) | Slightly Soluble | 1 - 10 | - |
| Diethyl Ether | Slightly Soluble | 1 - 10 | - |
| Dimethyl Sulfoxide (DMSO) | Soluble | - | ≥ 10[1][4] |
Note: The qualitative descriptions "Soluble," "Sparingly Soluble," and "Slightly Soluble" are based on the definitions provided by the United States Pharmacopeia (USP)[5][6][7]. The estimated solubility ranges are derived from these definitions.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[8]
Materials and Equipment
-
Dithranol (or this compound) powder
-
Selected solvents of high purity
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker or wrist-action shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of Dithranol powder to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker with a constant temperature bath (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved solute remains constant.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
To separate the dissolved solute from the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter to remove any remaining fine particles.
-
Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved Dithranol.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of Dithranol of known concentrations.
-
Determine the concentration of Dithranol in the experimental samples by interpolating from the calibration curve.
-
Calculate the solubility in mg/mL or other desired units.
-
Experimental Workflow Diagram
Caption: Workflow for Shake-Flask Solubility Determination.
Mechanism of Action of Dithranol in Psoriasis
Dithranol is a highly effective treatment for psoriasis, and its therapeutic effects are attributed to a combination of anti-proliferative and anti-inflammatory actions.[8][9] The exact molecular mechanisms are complex and not fully elucidated, but several key pathways have been identified.
Dithranol's primary mode of action is believed to involve the generation of reactive oxygen species (ROS).[10] It accumulates in the mitochondria of skin cells, where it undergoes auto-oxidation, leading to the production of free radicals.[8] These ROS can impede DNA replication and mitochondrial function, thereby inhibiting the excessive proliferation of keratinocytes, which is a hallmark of psoriatic plaques.[8][9]
Furthermore, Dithranol exerts anti-inflammatory effects by modulating various signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-alpha by monocytes.[10] By reducing the expression of these inflammatory mediators, Dithranol helps to alleviate the inflammation and redness associated with psoriasis.
The following diagram illustrates the proposed signaling pathways involved in the mechanism of action of Dithranol.
Caption: Proposed Signaling Pathway of Dithranol in Psoriasis.
Conclusion
This technical guide provides a summary of the available solubility data for Dithranol as a surrogate for this compound, a detailed protocol for experimental solubility determination, and an overview of its mechanism of action. The provided information is intended to be a valuable resource for researchers and professionals in the field of drug development, aiding in the formulation and understanding of this compound-based therapies for psoriasis. Further experimental studies are warranted to determine the precise solubility profile of this compound in a wider range of solvents.
References
- 1. qps.nhsrcindia.org [qps.nhsrcindia.org]
- 2. swastibotanicals.com [swastibotanicals.com]
- 3. View Source [faq.edqm.eu]
- 4. Splendora | 5% | Scalp Solution | স্প্লেনডোরা ৫% স্ক্যাল্প সল্যুসন | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Spectroscopic Analysis of 10-Ethyldithranol: A Predictive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 10-Ethyldithranol. Due to a lack of publicly available experimental data for this specific analogue of the dermatological drug dithranol, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its putative chemical structure. Furthermore, detailed experimental protocols are provided to guide the empirical analysis of a synthesized sample.
Predicted Molecular Structure
This compound is presumed to be a derivative of dithranol (1,8-dihydroxy-9(10H)-anthracenone), with an ethyl group substituting one of the hydrogens at the 10-position. The proposed structure is presented below.
Caption: Proposed chemical structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from NMR, IR, and Mass Spectrometry analysis of this compound.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 12.5 | s | 2H | Ar-OH |
| ~7.0 - 7.8 | m | 6H | Ar-H |
| ~4.5 | t | 1H | H-10 |
| ~2.0 - 2.2 | m | 2H | -CH₂-CH₃ |
| ~1.0 | t | 3H | -CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=O (C-9) |
| ~160 | Ar-C-OH |
| ~115 - 140 | Ar-C |
| ~40 | C-10 |
| ~25 | -CH₂- |
| ~10 | -CH₃ |
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Broad, Strong | O-H stretch (phenolic) |
| 2850 - 2960 | Medium | C-H stretch (aliphatic) |
| ~1630 | Strong | C=O stretch (conjugated ketone) |
| 1450 - 1600 | Medium-Strong | C=C stretch (aromatic) |
| ~1200 | Strong | C-O stretch (phenol) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~254.10 | [M]⁺ (Molecular Ion) |
| ~225.09 | [M - C₂H₅]⁺ |
| Other fragments | Corresponding to losses of CO, H₂O, etc. |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Caption: General experimental workflows for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the sample is fully dissolved.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be employed.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Data Analysis: Analyze the processed spectra to determine chemical shifts, signal multiplicities, coupling constants, and integral values.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film (for oils/low melting solids): Place a small amount of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin pellet using a hydraulic press.
-
-
Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a baseline correction on the acquired spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI). Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data relies on the logical correlation of information obtained from different techniques to elucidate and confirm the molecular structure.
Caption: Logical workflow for structure elucidation.
This predictive guide serves as a foundational resource for any researcher undertaking the synthesis and characterization of this compound. The provided data and protocols are intended to facilitate the efficient and accurate spectroscopic analysis of this novel compound.
In Vitro Stability of 10-Ethyldithranol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro stability of 10-Ethyldithranol, a synthetic anthralin derivative. Due to the limited availability of direct stability data for this compound in publicly accessible literature, this guide synthesizes information on the stability of the parent compound, dithranol, and related anthrones, in conjunction with established principles of pharmaceutical stability testing as outlined by the International Council for Harmonisation (ICH) guidelines. The methodologies and potential degradation pathways described herein are intended to serve as a foundational resource for researchers and drug development professionals working with this compound.
Core Concepts in Stability Testing
The stability of an active pharmaceutical ingredient (API) like this compound is a critical quality attribute that can be influenced by various environmental factors such as temperature, humidity, light, and pH. Stability studies are essential to determine the shelf-life of the drug substance and to identify its degradation products.[1] These studies typically involve long-term testing under recommended storage conditions and accelerated testing under stressed conditions to predict the degradation profile.[1][2]
Potential Degradation Pathways of this compound
The chemical structure of this compound, with its anthrone core, is susceptible to degradation, primarily through oxidation. The C-10 position, where the ethyl group is attached, is a known reactive site in dithranol and its analogues. The presence of the ethyl group may influence the rate and pathway of degradation compared to the parent compound, dithranol.
A plausible degradation pathway for this compound involves oxidation of the anthrone moiety. This can lead to the formation of various degradation products, including dimers and oxidized anthrones. The specific degradation products are likely to be influenced by the storage conditions, such as the presence of oxygen and exposure to light.
Caption: Proposed oxidative degradation pathway for this compound.
Experimental Protocols for In Vitro Stability Testing
A comprehensive in vitro stability study for this compound should be designed to evaluate the impact of various environmental factors. The following protocols are based on standard industry practices and regulatory guidelines.
Analytical Method Development and Validation
Prior to initiating stability studies, a validated stability-indicating analytical method is required.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.
Table 1: Example HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the quantification of this compound and its degradation products.
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying potential degradation products and understanding the degradation pathways.[3] This involves exposing this compound to conditions more severe than those used in accelerated stability testing.
Table 2: Recommended Forced Degradation Conditions
| Stress Condition | Example Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 80 °C for 48 hours |
| Photostability | Exposure to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter |
Samples should be analyzed at appropriate time points to track the formation of degradation products.
Caption: Workflow for forced degradation studies of this compound.
Formal Stability Studies
Formal stability studies are conducted to establish the shelf-life of the drug substance. These studies should be performed on at least one batch of this compound packaged in a container closure system that simulates the proposed storage and distribution packaging.[3]
Table 3: ICH Recommended Storage Conditions for Formal Stability Studies
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
Testing should be performed at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term studies). The parameters to be monitored should include appearance, assay of this compound, and levels of degradation products.
Data Presentation and Interpretation
All quantitative data from stability studies should be tabulated to facilitate comparison and trend analysis. This includes the percentage of this compound remaining and the levels of individual and total degradation products at each time point and storage condition. The results from the forced degradation studies will aid in the identification and characterization of impurities observed in the formal stability studies. The overall findings will be used to establish a re-test period or shelf-life for this compound.
References
The Biological Activity of 10-Ethyldithranol in Skin Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the biological activity of 10-Ethyldithranol in skin cells. While specific research on this compound is limited, this document extrapolates from the extensive data available for its parent compound, dithranol (anthralin), a long-established topical treatment for psoriasis. This guide will cover the known mechanisms of action, including the generation of reactive oxygen species, induction of apoptosis, and modulation of inflammatory signaling pathways. Quantitative data, where available for this compound and its close analogs, is presented, alongside detailed experimental protocols for assessing the efficacy of such compounds in dermatological research. Visual diagrams of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the molecular interactions and research methodologies.
Introduction
Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation and aberrant differentiation of keratinocytes. Dithranol has been a cornerstone of topical psoriasis treatment for decades, valued for its efficacy in normalizing keratinocyte function. This compound is a derivative of dithranol, and while specific literature on this compound is sparse, the foundational knowledge of dithranol's biological activity provides a strong basis for understanding its potential therapeutic actions. This guide synthesizes the available information to provide a comprehensive technical resource for researchers in dermatology and drug development.
Quantitative Data
Specific quantitative data for the biological activity of this compound in skin cells is scarce in publicly available literature. However, one study has reported a key metric for its activity in epidermal keratinocytes.
| Compound | Cell Type | Parameter | Value | Reference |
| This compound | Epidermal Keratinocytes | IC50 | ~ 4.4 µM | [1] |
Note: The IC50 (half-maximal inhibitory concentration) value represents the concentration of a drug that is required for 50% inhibition in vitro. This value suggests that this compound possesses significant inhibitory activity on keratinocyte proliferation. Further research is required to establish a more comprehensive quantitative profile.
Mechanism of Action in Skin Cells
The biological activity of dithranol and its derivatives in skin cells is multifaceted, primarily revolving around the induction of oxidative stress, which in turn triggers a cascade of cellular responses that are beneficial in the context of psoriasis.
Generation of Reactive Oxygen Species (ROS)
Dithranol is known to auto-oxidize, leading to the formation of reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide. This pro-oxidant activity is central to its therapeutic effect. The generated ROS can directly modulate cellular signaling pathways and induce apoptosis in hyperproliferating keratinocytes.
References
Methodological & Application
Application Notes and Protocols for 10-Ethyldithranol in Psoriasis Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 10-Ethyldithranol, a derivative of the established anti-psoriatic agent dithranol, in preclinical psoriasis research. This document outlines its mechanism of action, provides detailed protocols for in vitro and in vivo models, and presents available quantitative data to facilitate its evaluation as a potential therapeutic candidate.
Introduction to this compound
This compound is a synthetic derivative of dithranol (anthralin), a compound with a long history of effective topical treatment for psoriasis. The addition of an ethyl group at the C-10 position is intended to modulate the compound's physicochemical properties, potentially improving its therapeutic index by enhancing efficacy and reducing side effects associated with dithranol, such as skin irritation and staining. Research into C-10 substituted dithranol hybrids has shown promising anti-inflammatory, antioxidant, and antiproliferative activities, making this compound a compound of interest for psoriasis drug development.
Mechanism of Action
The precise mechanism of action for this compound is not fully elucidated but is believed to be similar to that of its parent compound, dithranol. The therapeutic effects are likely mediated through a combination of antiproliferative, anti-inflammatory, and pro-apoptotic activities on keratinocytes, the primary cell type involved in the pathogenesis of psoriasis.
Key mechanistic aspects include:
-
Inhibition of Keratinocyte Hyperproliferation: Psoriasis is characterized by the rapid and uncontrolled growth of keratinocytes. Dithranol and its derivatives have been shown to inhibit DNA synthesis and cell proliferation in these cells.
-
Modulation of Inflammatory Pathways: Dithranol is known to influence key inflammatory signaling pathways implicated in psoriasis, such as the NF-κB pathway. By inhibiting the activation of NF-κB, this compound can be expected to reduce the expression of pro-inflammatory cytokines and chemokines that drive the inflammatory cascade in psoriatic lesions.
-
Generation of Reactive Oxygen Species (ROS): Dithranol's therapeutic effect is also linked to its ability to generate reactive oxygen species. This can induce oxidative stress and trigger apoptosis (programmed cell death) in the hyperproliferating keratinocytes, thereby helping to resolve psoriatic plaques.
Quantitative Data
A study on C-10 substituted dithranol hybrids provides valuable quantitative data on the biological activity of a closely related 10-carboxyethyl derivative (ethyl ester), which serves as a surrogate for this compound.
| Compound | Antiproliferative Activity on HaCaT Cells (IC50, µM) | Antioxidant Activity (DPPH Assay, %) | Antioxidant Activity (AAPH Assay, %) | Anti-inflammatory Activity (LOX Inhibition, IC50, µM) |
| Dithranol | 0.945 | - | - | - |
| This compound (Ethyl Ester Derivative) | 0.357 | - | - | - |
| Amide Derivative 9 | 0.022 | 98 | 74 | - |
| Amide Derivative 13 | 0.56 | 86 | 95 | 7 |
Data extracted from "Synthesis and biological evaluation of new C-10 substituted dithranol pleiotropic hybrids". The table indicates that the 10-ethyl ester derivative exhibits higher antiproliferative activity on HaCaT keratinocytes compared to the parent compound, dithranol.
Experimental Protocols
In Vitro Psoriasis Model: Cytokine-Stimulated HaCaT Keratinocytes
This protocol describes the induction of a psoriasis-like inflammatory phenotype in human keratinocyte (HaCaT) cell lines, a widely used in vitro model.
Materials:
-
HaCaT keratinocyte cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Human recombinant Tumor Necrosis Factor-alpha (TNF-α)
-
Human recombinant Interleukin-17A (IL-17A)
-
Human recombinant Interleukin-22 (IL-22)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer for RNA or protein extraction
-
Reagents for qPCR or ELISA
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed HaCaT cells in 6-well or 12-well plates at a density that allows them to reach 70-80% confluency on the day of stimulation.
-
Starvation (Optional): Once confluent, you may serum-starve the cells for 4-6 hours to reduce basal activation.
-
Stimulation: Prepare a cytokine cocktail of TNF-α (e.g., 10 ng/mL), IL-17A (e.g., 20 ng/mL), and IL-22 (e.g., 20 ng/mL) in serum-free DMEM.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours before adding the cytokine cocktail. Include a vehicle control (solvent alone).
-
Incubation: Incubate the cells with the cytokine cocktail and this compound for a predetermined time (e.g., 24 hours for gene expression analysis, 48 hours for protein analysis).
-
Endpoint Analysis:
-
Gene Expression: Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qPCR) to analyze the expression of psoriasis-related inflammatory genes (e.g., IL-6, IL-8, S100A7).
-
Protein Expression: Collect the cell culture supernatant to measure the secretion of inflammatory cytokines (e.g., IL-6, IL-8) using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Experimental Workflow for In Vitro Psoriasis Model
Caption: Workflow for the in vitro psoriasis model using cytokine-stimulated HaCaT cells.
In Vivo Psoriasis Model: Imiquimod (IMQ)-Induced Psoriasiform Dermatitis in Mice
This protocol describes the induction of a psoriasis-like skin inflammation in mice using the Toll-like receptor 7 agonist, imiquimod. This is a widely accepted and utilized model for preclinical testing of anti-psoriatic drugs.
Materials:
-
8-10 week old BALB/c or C57BL/6 mice
-
Imiquimod 5% cream (e.g., Aldara™)
-
This compound formulated in a suitable topical vehicle (e.g., petrolatum, hydrophilic ointment)
-
Calipers for measuring ear and skin thickness
-
Scoring system for erythema, scaling, and thickness (modified PASI)
-
Anesthesia for in-life measurements and euthanasia
-
Biopsy tools
-
Reagents for histology (e.g., formalin, paraffin, H&E stain) and molecular analysis
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Hair Removal: Shave a designated area on the back of each mouse (e.g., 2x2 cm).
-
Disease Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days.
-
Treatment:
-
Prophylactic: Start topical application of this compound or vehicle control on the same day as the first imiquimod application.
-
Therapeutic: Start treatment after the establishment of clear psoriatic symptoms (e.g., day 3).
-
-
Monitoring and Scoring:
-
Monitor the body weight of the mice daily.
-
Daily, measure the ear thickness and the thickness of the treated back skin using calipers.
-
Score the severity of erythema, scaling, and induration of the back skin using a 0-4 scale (modified Psoriasis Area and Severity Index - PASI).
-
-
Termination and Sample Collection:
-
At the end of the experiment (e.g., day 8), euthanize the mice.
-
Collect skin biopsies from the treated areas for histological analysis (H&E staining to assess acanthosis, parakeratosis, and inflammatory cell infiltration).
-
Collect skin and spleen samples for cytokine analysis (qPCR or ELISA).
-
Experimental Workflow for Imiquimod-Induced Psoriasis Mouse Model
Caption: Workflow for the in vivo imiquimod-induced psoriasis mouse model.
Signaling Pathway
The anti-psoriatic effects of this compound are likely mediated through the modulation of key inflammatory signaling pathways within keratinocytes. The following diagra
Application Notes and Protocols for 10-Ethyldithranol in Cell Culture
For: Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the experimental use of 10-Ethyldithranol, a derivative of the anti-psoriatic drug dithranol, in a cell culture setting. Due to the limited availability of specific data for this compound, the protocols and mechanisms described herein are largely based on studies conducted with its parent compound, dithranol (also known as anthralin). It is hypothesized that this compound will exhibit similar biological activities and mechanisms of action. The primary focus of these notes is on the application of this compound in inducing apoptosis and modulating cellular signaling pathways in cancer cell lines, with a particular emphasis on human keratinocytes (HaCaT cells) as a model system.
Mechanism of Action
Dithranol and its derivatives are known to exert their cellular effects primarily through the generation of reactive oxygen species (ROS). This increase in intracellular ROS leads to a state of oxidative stress, which in turn triggers a cascade of downstream cellular events. The primary mechanism involves the autooxidation of the dithranol molecule, which produces free radicals and other reactive oxygen species. These highly reactive molecules can damage cellular components such as DNA, lipids, and proteins, ultimately leading to the activation of apoptotic pathways and the modulation of key signaling cascades involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.
Data Summary
The following tables summarize quantitative data from studies on dithranol, which can be used as a starting point for designing experiments with this compound.
Table 1: Cytotoxicity of Dithranol in HaCaT Keratinocytes
| Assay | Concentration Range | Incubation Time | Key Findings |
| LDH Release | 0 - 50 µM | 6 hours | Dose-dependent increase in lactate dehydrogenase release, indicating loss of membrane integrity. |
| MTT Assay | 5 - 100 µM | 2 - 6 hours | Time- and concentration-dependent decrease in mitochondrial metabolic activity. |
| XTT Assay | 6x - 60x dilutions | 3 hours | Significant decrease in cell viability observed at higher concentrations. |
Table 2: Time-Course of Dithranol-Induced Apoptotic Events in HaCaT Cells
| Apoptotic Event | Dithranol Concentration | Time of Onset | Detection Method |
| Caspase-3/7 Activation | 0.1 - 0.5 µg/mL | 6 hours | Flow Cytometry |
| Phosphatidylserine Externalization | 0.1 - 0.5 µg/mL | 9 hours | Annexin V Staining (Flow Cytometry)[1] |
| Morphological Changes (Apoptosis/Necrosis) | 0.1 - 0.5 µg/mL | 12 hours | Electron Microscopy[1] |
Experimental Protocols
Note: These protocols are adapted from studies using dithranol. Optimization for this compound, including concentration and incubation times, is recommended.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Target cells (e.g., HaCaT keratinocytes)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 2, 6, 12, 24 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 2: Detection of Apoptosis by Annexin V-FITC Staining
This protocol details the detection of early-stage apoptosis through the externalization of phosphatidylserine.
Materials:
-
Target cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 9 hours, based on dithranol data).[1] Include appropriate controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Detection of DNA Fragmentation by TUNEL Assay
This protocol is for identifying late-stage apoptosis through the detection of DNA fragmentation.
Materials:
-
Target cells treated with this compound, grown on coverslips or in chamber slides
-
TUNEL Assay Kit (containing TdT enzyme, labeled nucleotides, and buffers)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation: Treat cells with this compound as described previously. After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with the permeabilization solution for 2 minutes on ice.
-
TUNEL Reaction: Wash the cells again with PBS. Add the TUNEL reaction mixture (TdT enzyme and labeled nucleotides) to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Washing and Counterstaining: Wash the cells with PBS to stop the reaction. Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.
-
Mounting and Visualization: Wash the cells a final time with PBS and mount the coverslips onto microscope slides with an anti-fade mounting medium. Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Signaling Pathways and Visualizations
This compound, like dithranol, is proposed to modulate key inflammatory and cell survival signaling pathways, primarily through the generation of ROS.
Proposed Signaling Pathway of this compound
The diagram below illustrates the hypothesized mechanism of action of this compound. The compound induces the production of ROS, which can lead to the inhibition of the NF-κB signaling pathway and potentially modulate the MAPK pathway, ultimately promoting apoptosis in target cells.
Caption: Proposed signaling cascade of this compound action.
Experimental Workflow for Apoptosis Assessment
The following diagram outlines the general workflow for assessing this compound-induced apoptosis in cell culture.
Caption: General workflow for apoptosis assessment.
References
Application Notes and Protocols for 10-Ethyldithranol in Dermatological Research
Disclaimer: Direct research data on 10-Ethyldithranol is limited in publicly available literature. The following application notes and protocols are based on the extensive research conducted on its parent compound, Dithranol (Anthralin). This compound, as a derivative, is hypothesized to share a similar mechanism of action, potentially with altered stability, potency, or side-effect profile. These notes are intended to provide a foundational framework for researchers initiating studies on this compound. All protocols should be validated and optimized for the specific compound.
Application Notes
1. Introduction to this compound
This compound is a derivative of Dithranol (1,8-dihydroxy-9-anthrone), a well-established topical therapeutic agent for psoriasis. Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation and abnormal differentiation of keratinocytes. Dithranol's therapeutic efficacy is attributed to its antiproliferative, anti-inflammatory, and pro-oxidative properties. The ethyl substitution at the C10 position in this compound may be intended to modify the compound's lipophilicity, stability, and penetration, potentially offering an improved therapeutic window compared to Dithranol.
2. Postulated Mechanism of Action
Based on the known mechanisms of Dithranol, this compound is presumed to act through a multi-faceted approach:
-
Antiproliferative Effects: It is hypothesized to inhibit DNA synthesis and cell proliferation in the hyperproliferative keratinocytes of psoriatic plaques. This is likely achieved by interfering with mitochondrial function and cellular energy supply.
-
Induction of Apoptosis: By generating reactive oxygen species (ROS), this compound is expected to induce oxidative stress, leading to apoptosis in keratinocytes. This helps in the resolution of psoriatic lesions.
-
Anti-inflammatory Effects: The parent compound, Dithranol, has been shown to reduce the production of pro-inflammatory cytokines and inhibit the chemotaxis of polymorphonuclear leukocytes (PMNs). This compound is expected to retain these anti-inflammatory properties.[1][2]
3. Potential Applications in Dermatological Research
-
Psoriasis: The primary application for investigation is in the topical treatment of chronic plaque psoriasis.
-
Other Hyperproliferative Skin Disorders: Its antiproliferative properties may be beneficial in other conditions such as warts and calluses.
-
In Vitro Models: this compound can be used as a tool compound in keratinocyte cell culture models to study cellular proliferation, differentiation, and apoptosis.
Quantitative Data Summary (Based on Dithranol)
The following tables provide a summary of quantitative data for Dithranol, which can serve as a starting point for designing experiments with this compound.
Table 1: Clinical Application Parameters for Dithranol
| Parameter | Typical Range | Notes |
| Concentration | 0.1% - 2% | Start with lower concentrations and gradually increase as tolerated. |
| Application Time | 10 - 30 minutes | Short-contact therapy is common to minimize side effects. |
| Frequency | Once daily | Applied to affected areas only. |
Table 2: Common Side Effects of Dithranol
| Side Effect | Incidence | Mitigation Strategy |
| Skin Irritation | Common | Short-contact therapy, use of emollients, careful application. |
| Staining (Skin, Hair, Clothes) | Common | Use of protective dressings, washing off thoroughly. |
| Redness and Burning | Common | Dose titration, combination with soothing agents. |
Experimental Protocols
Protocol 1: In Vitro Keratinocyte Proliferation Assay
Objective: To determine the antiproliferative effect of this compound on human keratinocytes (e.g., HaCaT cell line).
Materials:
-
Human keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding: Seed HaCaT cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Reactive Oxygen Species (ROS) Detection Assay
Objective: To measure the induction of intracellular ROS by this compound in keratinocytes.
Materials:
-
Human keratinocyte cell line (HaCaT)
-
DMEM (serum-free)
-
This compound stock solution (in DMSO)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate Buffered Saline (PBS)
-
Black 96-well plates
-
Fluorescence microplate reader (Ex/Em = 485/535 nm)
Methodology:
-
Cell Seeding: Seed HaCaT cells in black 96-well plates and grow to 70-80% confluency.
-
Probe Loading: Wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[3]
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Treatment: Add serum-free medium containing various concentrations of this compound to the wells. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Measurement: Immediately measure the fluorescence intensity at an excitation of 485 nm and an emission of 535 nm.[4][5]
-
Analysis: Quantify the change in fluorescence over time to determine the rate of ROS production.
Protocol 3: Apoptosis Assay via Caspase-3 Activity
Objective: To determine if this compound induces apoptosis in keratinocytes by measuring caspase-3 activity.
Materials:
-
Human keratinocyte cell line (HaCaT)
-
Culture medium
-
This compound stock solution (in DMSO)
-
Caspase-3 colorimetric assay kit (or fluorometric)
-
Lysis buffer
-
96-well plates
-
Plate reader
Methodology:
-
Cell Seeding and Treatment: Seed HaCaT cells in 6-well plates. Treat with desired concentrations of this compound for 24 hours.
-
Cell Lysis: Harvest the cells and lyse them according to the caspase-3 assay kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Caspase-3 Assay: Add the cell lysate to a 96-well plate along with the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence at the appropriate wavelength.
-
Analysis: Normalize the caspase-3 activity to the protein concentration and express it as a fold change relative to the vehicle control.
Visualizations
Caption: Postulated signaling pathway for this compound in keratinocytes.
Caption: Experimental workflow for the in vitro keratinocyte proliferation assay.
References
- 1. Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Cellular reactive oxygen species (ROS) assay strategy [absin.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Quantification of 10-Ethyldithranol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 10-Ethyldithranol in various samples. The methodologies outlined are based on established analytical techniques for the parent compound, dithranol, and are adaptable for this compound.
Introduction to this compound Analysis
This compound is a derivative of dithranol (also known as anthralin), a well-established topical treatment for psoriasis. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, quality control, and stability testing. The analytical methods detailed below include High-Performance Liquid Chromatography (HPLC), a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a highly specific and sensitive method for the quantification of this compound. The following protocol is adapted from a validated method for dithranol and is suitable for the analysis of this compound in pharmaceutical formulations.[1][2][3][4][5][6]
Experimental Protocol: Isocratic RP-HPLC
Objective: To determine the concentration of this compound using an isocratic RP-HPLC method with UV detection.
Instrumentation:
-
HPLC system with a pump, autosampler, and UV-Vis detector
-
C18 analytical column (e.g., Phenomenex C18, 5 µm particle size)[1]
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Acetic Acid (HPLC grade)[1][3][4][5]
-
This compound reference standard
-
Methanol (HPLC grade) for sample preparation
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Acetonitrile : Water : Acetic Acid (58:37:5, v/v/v)[3][4][5] |
| Column | C18, 5 µm |
| Flow Rate | 1.1 mL/min[3][4][5] |
| Detection Wavelength | 254 nm or 394 nm[1][3][4][5] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range (e.g., 1-100 µg/mL).
-
-
Sample Preparation (for a cream or ointment formulation):
-
Accurately weigh a portion of the sample formulation equivalent to a known amount of this compound.
-
Dissolve the sample in a suitable volume of methanol.
-
Vortex or sonicate to ensure complete dissolution of the active ingredient.
-
Centrifuge or filter the solution to remove any undissolved excipients.
-
Dilute the supernatant/filtrate with the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
-
Data Presentation: HPLC Method Performance
The following table summarizes typical performance characteristics for an HPLC method for dithranol, which are expected to be similar for this compound.
| Parameter | Typical Value |
| Linearity Range | 0.098 - 200 µg/mL[3][4][5] |
| Correlation Coefficient (r²) | > 0.998[3][4][5] |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS) - Proposed Method
Due to the phenolic nature and relatively low volatility of this compound, a derivatization step is necessary prior to GC-MS analysis to improve its chromatographic properties.[7][8] The following is a proposed protocol based on general methods for the analysis of phenolic compounds.
Experimental Protocol: GC-MS with Derivatization
Objective: To quantify this compound by GC-MS following a derivatization reaction.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary GC column (e.g., DB-5ms or equivalent)
-
Autosampler
Reagents and Materials:
-
This compound reference standard
-
Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous pyridine or other suitable solvent
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
Procedure:
-
Sample Extraction:
-
Extract this compound from the sample matrix using a suitable organic solvent (e.g., ethyl acetate). For solid samples, a liquid-solid extraction may be employed. For liquid samples, a liquid-liquid extraction can be performed.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a known volume of anhydrous pyridine and the derivatization reagent (e.g., 50 µL of BSTFA + 1% TMCS).
-
Seal the reaction vial and heat at 60-70°C for 30-60 minutes to facilitate the derivatization of the phenolic hydroxyl groups.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
A typical temperature program would be: initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10-15°C/min, and hold for 5-10 minutes.
-
The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Data Presentation: Expected GC-MS Performance
| Parameter | Expected Performance |
| Linearity Range | Dependent on derivatization efficiency and MS sensitivity |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range in SIM mode |
| Limit of Quantification (LOQ) | ng/mL range in SIM mode |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simpler and more rapid method for the quantification of this compound, particularly in non-complex sample matrices. This method is based on the inherent UV absorbance of the anthrone chromophore.
Experimental Protocol: UV-Vis Spectrophotometry
Objective: To determine the concentration of this compound using UV-Vis spectrophotometry.
Instrumentation:
-
UV-Vis spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
Reagents and Materials:
-
This compound reference standard
-
Solvent (e.g., methanol, ethanol, or chloroform)
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution over a wavelength range of 200-500 nm to determine the wavelength of maximum absorbance (λmax). The λmax for dithranol is around 254 nm, 289 nm, and 356 nm, and similar peaks are expected for this compound.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of at least five standard solutions of known concentrations by diluting the stock solution.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the sample solution by dissolving a known amount of the sample in the solvent and diluting it to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of this compound in the sample using the equation of the line from the calibration curve.
-
Data Presentation: UV-Vis Spectrophotometry Performance
| Parameter | Expected Performance |
| Linearity Range | Typically in the µg/mL range |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Chemical relationship between Dithranol and this compound.
References
- 1. scribd.com [scribd.com]
- 2. Development of RP-HPLC Method for Estimation of Dithranol in Hydrogel based Lipid Nanoparticle Formulation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Simple RP-HPLC Method for the Determination of the Anti-Psoriatic Drug Dithranol and its Application in an In Vitro Cell Uptake Study | Bentham Science [benthamscience.com]
- 6. ctts.in [ctts.in]
- 7. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topical Formulations of 10-Ethyldithranol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of topical formulations containing 10-Ethyldithranol. The protocols outlined below are based on established methodologies for the parent compound, dithranol, and should be adapted and optimized for the specific physicochemical properties of this compound.
Pre-formulation Studies
A thorough understanding of the physicochemical properties of this compound is critical for developing a stable and effective topical formulation.
Physicochemical Properties
Initial characterization should focus on the following parameters. The data presented in Table 1 is illustrative and should be replaced with experimental data for this compound.
Table 1: Physicochemical Properties of this compound (Illustrative Data)
| Property | Method | Result (Illustrative) |
| Chemical Structure | Spectroscopic Analysis (NMR, MS) | 1,8-Dihydroxy-10-ethyl-9(10H)-anthracenone |
| Molecular Formula | Mass Spectrometry | C16H14O3 |
| Molecular Weight | Mass Spectrometry | 254.28 g/mol |
| Appearance | Visual Inspection | Yellow to orange crystalline powder |
| Melting Point | Differential Scanning Calorimetry (DSC) | 160-165 °C |
| pKa | Potentiometric Titration | 8.5 ± 0.2 |
| LogP (Octanol/Water) | HPLC Method | 3.8 |
Solubility Assessment
The solubility of this compound in various pharmaceutically acceptable solvents is crucial for formulation design.
Protocol 1: Equilibrium Solubility Determination
-
Add an excess amount of this compound to a known volume of the selected solvent (e.g., ethanol, propylene glycol, mineral oil, etc.) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C and 32°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to separate the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).
-
Express solubility in mg/mL.
Table 2: Solubility of this compound in Common Excipients (Illustrative Data)
| Excipient | Solubility at 25°C (mg/mL) | Solubility at 32°C (mg/mL) |
| Ethanol | 15.2 | 25.8 |
| Propylene Glycol | 8.5 | 14.3 |
| Isopropyl Myristate | 5.1 | 9.7 |
| Mineral Oil | 0.8 | 1.5 |
| White Petrolatum | 2.3 | 4.1 |
| Water | < 0.01 | < 0.01 |
Formulation Development
The choice of formulation will depend on the target product profile, including desired skin feel, stability, and drug delivery characteristics.
Ointment Formulation
A simple ointment can be prepared using a lipophilic base.
Protocol 2: Preparation of a 1% this compound Ointment
-
Melt the white petrolatum to approximately 70°C.
-
In a separate container, dissolve this compound in a minimal amount of a suitable co-solvent if necessary (e.g., warm liquid paraffin) to form a concentrate.
-
Gradually add the drug concentrate to the melted white petrolatum with continuous stirring.
-
Continue stirring until the mixture is uniform and congeals upon cooling.
-
Package in an appropriate container (e.g., aluminum tubes) to protect from light and air.
Cream Formulation (Oil-in-Water Emulsion)
A cream formulation can provide a more cosmetically elegant product.
Protocol 3: Preparation of a 1% this compound Cream
-
Oil Phase: Melt the stearic acid and white petrolatum together at 70-75°C. Dissolve the this compound in this phase.
-
Aqueous Phase: Dissolve the glycerin and any aqueous-soluble preservatives in purified water and heat to 70-75°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase with continuous high-shear mixing until a uniform emulsion is formed.
-
Cooling: Continue gentle stirring until the cream has cooled to room temperature.
-
Packaging: Package in well-closed containers, protected from light.
Stability Testing
Stability studies are essential to determine the shelf-life of the formulation.
Protocol 4: Stability Testing of Topical Formulations
-
Prepare at least three batches of the final formulation.
-
Store the samples in the proposed packaging at various conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and accelerated conditions at 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 3, 6, 12, 24 months), withdraw samples and analyze for:
-
Appearance: Color, odor, phase separation.
-
Assay of this compound: Quantify the active ingredient content.
-
Degradation Products: Identify and quantify any degradation products.
-
pH (for creams): Measure the pH of the aqueous phase.
-
Viscosity: Measure changes in rheological properties.
-
Microbial Limits: Test for microbial contamination.
-
Table 3: Stability Data for 1% this compound Cream at 25°C/60% RH (Illustrative Data)
| Time (Months) | Appearance | Assay (%) | Total Degradants (%) | pH |
| 0 | Homogeneous, yellow | 100.2 | < 0.1 | 5.6 |
| 3 | Homogeneous, yellow | 99.5 | 0.3 | 5.5 |
| 6 | Homogeneous, yellow | 98.9 | 0.6 | 5.5 |
| 12 | Homogeneous, yellow | 97.8 | 1.1 | 5.4 |
In Vitro Performance Testing
In Vitro Skin Permeation
This assay evaluates the ability of this compound to penetrate the skin.
Protocol 5: In Vitro Skin Permeation using Franz Diffusion Cells
-
Skin Preparation: Use excised human or animal skin (e.g., porcine ear skin). Mount the skin on Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface.
-
Receptor Fluid: Fill the receptor compartment with a suitable fluid (e.g., phosphate-buffered saline with a solubilizing agent) and maintain at 32°C.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with fresh fluid.
-
Analysis: Analyze the concentration of this compound in the receptor fluid samples by a validated analytical method.
-
Mass Balance: At the end of the experiment, recover and quantify the amount of drug remaining on the skin surface, in the stratum corneum (via tape stripping), and in the deeper skin layers.
Table 4: In Vitro Skin Permeation of 1% this compound Formulations (Illustrative Data)
| Formulation | Cumulative Amount Permeated at 24h (µg/cm²) | Flux (µg/cm²/h) | Amount in Epidermis (µg/cm²) | Amount in Dermis (µg/cm²) |
| Ointment | 5.8 ± 1.2 | 0.24 | 25.3 ± 4.1 | 8.7 ± 1.9 |
| Cream | 8.2 ± 1.5 | 0.34 | 32.1 ± 5.6 | 11.5 ± 2.3 |
Anti-Proliferative Activity
The anti-proliferative effect of this compound can be assessed on human keratinocytes. Dithranol, the parent compound, is known to inhibit keratinocyte hyperproliferation.[1]
Protocol 6: MTT Assay for Keratinocyte Proliferation
-
Cell Culture: Culture human keratinocytes (e.g., HaCaT cell line) in appropriate media until they reach 70-80% confluency.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (solubilized in a suitable vehicle, e.g., DMSO, and diluted in media) for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell proliferation).
Table 5: Anti-Proliferative Activity of this compound on HaCaT Keratinocytes (Illustrative Data)
| Compound | IC₅₀ (µM) |
| Dithranol | 5.2 |
| This compound | 3.8 |
Analytical Method Development
A validated analytical method is required for the quantification of this compound in formulations and biological matrices.
Protocol 7: HPLC-UV Method for Quantification of this compound
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and acidified water (e.g., 0.1% phosphoric acid) in an isocratic or gradient elution. The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectrophotometry (likely in the range of 254-360 nm).
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and perform serial dilutions to create a calibration curve.
-
Sample Preparation:
-
Formulations: Accurately weigh a portion of the formulation, dissolve it in a suitable solvent, and dilute to fall within the calibration curve range.
-
Biological Samples: Perform a liquid-liquid or solid-phase extraction to isolate the analyte before analysis.
-
-
Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Signaling Pathway and Experimental Workflows
The therapeutic effects of dithranol in psoriasis are attributed to its anti-proliferative and anti-inflammatory actions.[1][2] It is hypothesized that this compound will share a similar mechanism of action.
Caption: Proposed mechanism of action for this compound in psoriasis.
Caption: Workflow for topical formulation development of this compound.
References
- 1. Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple RP-HPLC Method for the Determination of the Anti-Psoriatic Drug Dithranol and its Application in an In Vitro Cell Uptake Study | Bentham Science [benthamscience.com]
In Vivo Studies of Dithranol in Animal Models: Application Notes and Protocols
Disclaimer: Extensive literature searches for in vivo studies of 10-Ethyldithranol in animal models did not yield any specific results. Therefore, this document focuses on its parent compound, Dithranol (also known as Anthralin) , for which a body of research in animal models of psoriasis exists. The information presented here should be considered relevant to Dithranol.
Introduction
Dithranol has been a cornerstone in the topical treatment of psoriasis for many years. Its efficacy is well-established, though its precise mechanism of action is still being fully elucidated. In vivo studies in animal models have been crucial in understanding how Dithranol exerts its therapeutic effects, primarily by targeting keratinocytes and modulating inflammatory pathways. These application notes and protocols are intended for researchers, scientists, and drug development professionals working with Dithranol in a preclinical setting.
Data Presentation: Efficacy of Dithranol in Psoriasis Animal Models
The following tables summarize the quantitative data from key in vivo studies of Dithranol in animal models of psoriasis.
Table 1: Efficacy of Dithranol in the c-Jun/JunB Knockout Mouse Model
| Animal Model | Treatment Protocol | Outcome Measure | Result | Reference |
| c-Jun/JunB knockout mice | Daily topical application of Dithranol with increasing concentrations (0.01% for 2 days, 0.03% for 2 days, 0.1% for 2 days) | Macroscopic ear thickness | Strong reduction in psoriatic lesions | [1] |
| c-Jun/JunB knockout mice | Daily topical application of Dithranol with increasing concentrations (0.1% for 2 days, 0.3% for 2 days, 1% for 2 days) | Microscopic epidermal thickness | Strong reduction in psoriatic lesions | [1] |
Table 2: Effects of Dithranol in the Imiquimod-Induced Psoriasis Mouse Model
| Animal Model | Treatment Protocol | Outcome Measure | Result | Reference |
| Imiquimod-induced psoriasis mice | Co-treatment with Imiquimod and Dithranol | Overall skin thickness | Significant enhancement of psoriatic lesions | [1] |
| Imiquimod-induced psoriasis mice | Co-treatment with Imiquimod and Dithranol | Epidermal thickness | Increased epidermal thickness | [1] |
| Imiquimod-induced psoriasis mice | Co-treatment with Imiquimod and Dithranol | Cellular infiltrate score | Worsened inflammation | [1] |
Experimental Protocols
Psoriasis Induction in the c-Jun/JunB Knockout Mouse Model
This model is a genetically driven representation of psoriasis based on the inducible epidermal deletion of the AP-1 transcription factors c-Jun and JunB.
Materials:
-
c-Jun/JunB knockout mice (expressing K5-CreERT transgene with floxed alleles for JunB and c-Jun)
-
Tamoxifen (1 mg/day)
-
Dithranol in an appropriate vehicle (e.g., petrolatum) at concentrations of 0.01%, 0.03%, 0.1%, 0.3%, and 1%
Protocol:
-
Induce gene deletion by administering intraperitoneal injections of tamoxifen (1 mg/day) for 5 consecutive days.
-
Allow one week for the development of psoriasis-like lesions on the ears.
-
Initiate daily topical treatment with Dithranol using a dose-escalation regimen. Two examples of such regimens are:
-
Apply a thin layer of the Dithranol formulation to the affected ear skin daily for the duration of the treatment period.
-
Monitor the macroscopic appearance of the lesions, including ear thickness, daily.
-
At the end of the treatment period, euthanize the animals and collect ear tissue for histological analysis of epidermal thickness and cellular infiltration.
Imiquimod-Induced Psoriasis-Like Skin Inflammation Model
This model utilizes the topical application of Imiquimod, a Toll-like receptor 7/8 agonist, to induce an acute inflammatory response that mimics human psoriasis. It is important to note that studies have shown Dithranol to exacerbate psoriatic lesions in this model.[1]
Materials:
-
Wild-type mice (e.g., BALB/c or C57BL/6)
-
Imiquimod cream (5%)
-
Dithranol in an appropriate vehicle
Protocol for Induction and Observation of Dithranol's Effects:
-
Gently shave the dorsal skin of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% Imiquimod cream to the shaved back skin for 6 consecutive days.
-
For the experimental group, co-apply Dithranol (concentration to be determined based on study objectives) along with the Imiquimod cream.
-
Monitor the development of skin lesions daily, assessing parameters such as erythema, scaling, and skin thickness. These can be scored using a Psoriasis Area and Severity Index (PASI)-like system.
-
Measure ear thickness daily if Imiquimod is also applied to the ears.
-
At the end of the study, collect skin samples for histological analysis and measurement of inflammatory markers.
Signaling Pathways and Experimental Workflows
Dithranol's Proposed Mechanism of Action in Psoriasis
Dithranol's therapeutic effect is believed to be primarily mediated through its direct action on keratinocytes, leading to a downstream reduction in inflammation. It disrupts the crosstalk between keratinocytes and neutrophils and inhibits the IL-36 inflammatory loop.[2]
Caption: Proposed mechanism of Dithranol in psoriasis.
Experimental Workflow for Evaluating Dithranol in a Psoriasis Animal Model
The following diagram outlines a typical experimental workflow for assessing the efficacy of a topical Dithranol formulation in a psoriasis animal model.
Caption: General experimental workflow for in vivo Dithranol studies.
References
Application Notes and Protocols for Studying Keratinocyte Proliferation Using 10-Ethyldithranol
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Ethyldithranol, an analog of the established anti-psoriatic drug dithranol (anthralin), presents a promising compound for research into therapies for hyperproliferative skin disorders like psoriasis. These application notes provide a comprehensive guide for utilizing this compound to investigate keratinocyte proliferation. The protocols and expected outcomes are primarily based on the extensive research conducted on its parent compound, dithranol, and are intended to serve as a robust starting point for studies on this compound. Dithranol is known to inhibit the excessive growth and proliferation of keratinocytes, a key characteristic of psoriasis.[1] It also possesses anti-inflammatory properties that help reduce the redness and scaling associated with psoriatic lesions.[1] The primary mechanism of action for dithranol involves targeting keratinocytes and disrupting their crosstalk with neutrophils, thereby inhibiting inflammatory loops, such as the IL-36 pathway.[2][3][4][5]
Key Experimental Assays for Keratinocyte Proliferation
To assess the anti-proliferative effects of this compound on keratinocytes, particularly the immortalized human keratinocyte cell line HaCaT, a series of in vitro assays are recommended. HaCaT cells are a well-established model for studying epidermal keratinocyte proliferation.[6]
1. MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
2. BrdU Assay for DNA Synthesis
The BrdU (Bromodeoxyuridine) assay is a method to quantify cell proliferation by detecting the incorporation of the thymidine analog BrdU into newly synthesized DNA of replicating cells.
3. Cell Cycle Analysis using Flow Cytometry
Flow cytometry can be employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This provides insights into how this compound may be arresting cell cycle progression.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the aforementioned assays.
Table 1: Effect of this compound on HaCaT Cell Viability (MTT Assay)
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Control) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: Effect of this compound on HaCaT Cell Proliferation (BrdU Assay)
| Concentration of this compound (µM) | % BrdU Positive Cells (Mean ± SD) |
| 0 (Control) | |
| 0.1 | |
| 1 | |
| 10 | |
| 50 | |
| 100 |
Table 3: Effect of this compound on HaCaT Cell Cycle Distribution
| Concentration of this compound (µM) | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| 0 (Control) | |||
| 10 | |||
| 50 |
Experimental Protocols
Protocol 1: MTT Assay with HaCaT Cells
Materials:
-
HaCaT keratinocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HaCaT cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in DMEM.
-
After 24 hours, remove the medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control.
Protocol 2: BrdU Assay with HaCaT Cells
Materials:
-
HaCaT keratinocytes
-
DMEM with 10% FBS
-
This compound stock solution
-
BrdU labeling solution (10 µM)
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorescent dye)
-
Substrate for detection (e.g., TMB for HRP or a fluorescent plate reader)
-
96-well plates
Procedure:
-
Seed and treat HaCaT cells with this compound as described in the MTT assay protocol (Steps 1-5).
-
Two to four hours before the end of the treatment period, add BrdU labeling solution to each well.
-
Incubate for the remainder of the treatment time to allow for BrdU incorporation.
-
Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
Wash the cells with PBS.
-
Add the anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Wash the cells with PBS.
-
Add the appropriate substrate and measure the signal using a microplate reader.
Protocol 3: Cell Cycle Analysis of HaCaT Cells
Materials:
-
HaCaT keratinocytes
-
DMEM with 10% FBS
-
This compound stock solution
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed HaCaT cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations: Signaling Pathways and Workflows
The anti-proliferative effect of dithranol and its analogs on keratinocytes is believed to be mediated through the modulation of several signaling pathways.
Caption: Proposed mechanism of this compound in keratinocytes.
Dithranol has been shown to interfere with key inflammatory and proliferative pathways in keratinocytes. Studies suggest that STAT3 signaling, which is crucial for keratinocyte proliferation, is a potential target.[7] Furthermore, dithranol effectively inhibits the IL-36 inflammatory loop, a significant pathway in psoriasis pathogenesis.[2][3][4][5]
Caption: Workflow for assessing this compound's anti-proliferative effects.
The experimental workflow begins with culturing HaCaT cells, followed by treatment with varying concentrations of this compound. Subsequently, a battery of assays including MTT, BrdU, and cell cycle analysis are performed to comprehensively evaluate its impact on keratinocyte proliferation.
References
- 1. dovepress.com [dovepress.com]
- 2. discovery.iese.edu [discovery.iese.edu]
- 3. Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis [ouci.dntb.gov.ua]
- 4. Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. IL-6R/STAT3-signaling in keratinocytes rather than T cells induces psoriasis-like dermatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of 10-Ethyldithranol in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 10-Ethyldithranol in solution. The information provided is based on studies of the closely related compound, dithranol, and is intended to serve as a practical guide for experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and formulation of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Rapid discoloration (yellowing/browning) of the solution upon preparation. | Oxidation of this compound, accelerated by exposure to air (oxygen) and light. | Prepare solutions under an inert atmosphere (e.g., nitrogen or argon). Use amber glassware or light-protectant film to shield the solution from light. |
| Precipitation of this compound from the solution over time. | Poor solubility of this compound in the chosen solvent system. Changes in temperature affecting solubility. | Optimize the solvent system. Consider using co-solvents or formulating as a solid dispersion. Store the solution at a constant, controlled temperature. |
| Decreased potency of the this compound formulation in a shorter-than-expected timeframe. | Chemical degradation due to factors such as pH, temperature, or interaction with excipients. | Adjust the pH of the formulation to a more acidic range. Investigate the compatibility of all excipients with this compound.[1] Consider the addition of stabilizers. |
| Inconsistent results in stability studies. | Variability in experimental conditions. Inadequate analytical methodology. | Standardize all experimental parameters, including temperature, light exposure, and humidity.[1] Employ a validated, stability-indicating HPLC method for accurate quantification.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of this compound in solution?
A1: The stability of this compound, similar to its analogue dithranol, is significantly influenced by several factors:
-
Oxidation: Exposure to atmospheric oxygen is a major cause of degradation, leading to the formation of colored oxidation products.
-
Light: Photodegradation can occur upon exposure to UV and visible light.
-
pH: Alkaline or neutral pH environments can accelerate the degradation of anthranoid compounds.[1][2]
-
Solubility: Higher solubility in a formulation can lead to a more rapid degradation rate.[1]
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.[1]
-
Excipients: Incompatible excipients in a formulation can catalyze degradation reactions.
Q2: What is the visual evidence of this compound degradation?
A2: The primary visual indicator of this compound degradation is a color change in the solution, typically progressing from a pale yellow to a darker yellow, brown, or even violet color. This is due to the formation of oxidation products, such as danthron and dithranol dimer.
Q3: How can I quantitatively measure the stability of my this compound formulation?
A3: A stability-indicating analytical method is crucial for quantitative analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.[1] This technique allows for the separation and quantification of the intact this compound from its degradation products.
Q4: What are some effective strategies to enhance the stability of this compound in a topical formulation?
A4: Several strategies can be employed to improve stability:
-
Formulation as a Solid Dispersion: Incorporating this compound into a solid dispersion can significantly enhance its stability.[3][4][5]
-
Use of Antioxidants: While specific antioxidants for this compound are not extensively documented, exploring the use of common antioxidants used in topical formulations, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), may be beneficial.
-
Addition of Acidic Stabilizers: For dithranol, the addition of organic acids like succinic acid and tartaric acid has been shown to reduce degradation.[1]
-
Control of pH: Maintaining a more acidic pH in the formulation is generally recommended.[1]
-
Ointment Base Selection: The choice of the ointment base is critical. Lipophilic bases where the drug has lower solubility have been shown to improve the stability of dithranol.[1]
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion
This protocol is adapted from a method used for dithranol and can be a starting point for improving the stability of this compound.[3][4][5]
Materials:
-
This compound
-
Excipient (e.g., glyceryl behenate or a mixture of argan oil and stearic acid)
-
Suitable solvent (e.g., acetone)
-
Water bath
-
Magnetic stirrer
-
Vacuum oven
Procedure:
-
Dissolve this compound and the chosen excipient in the selected solvent in a round-bottom flask. A common ratio to start with is 1:9 (drug to excipient).
-
Place the flask on a rotary evaporator with a water bath set to a temperature that ensures the dissolution of all components without causing degradation (e.g., 40-50°C).
-
Evaporate the solvent under reduced pressure until a thin film is formed on the flask wall.
-
Dry the resulting solid dispersion in a vacuum oven at a controlled temperature (e.g., 30°C) for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can then be incorporated into a suitable topical base.
Protocol 2: Stability Testing of a this compound Formulation
This protocol outlines a general procedure for assessing the stability of a this compound formulation under various stress conditions.
Materials:
-
This compound formulation
-
Stability chambers (for controlled temperature and humidity)
-
Photostability chamber
-
Amber glass containers
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile and acidified water)
Procedure:
-
Package the this compound formulation in inert, light-protected containers (e.g., amber glass vials with Teflon-lined caps).
-
Place the samples in stability chambers under various conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).
-
For photostability testing, expose the samples to a controlled light source as per ICH Q1B guidelines.
-
At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples for analysis.
-
Prepare the samples for HPLC analysis by dissolving a known amount of the formulation in a suitable solvent and filtering.
-
Inject the samples into the HPLC system and quantify the amount of remaining this compound and the formation of any degradation products.
-
Plot the concentration of this compound against time to determine the degradation kinetics.
Data Presentation
The following tables present hypothetical quantitative data based on the expected behavior of this compound, drawing parallels from dithranol stability studies.
Table 1: Effect of pH on the Stability of this compound (0.1% w/v in Ethanol:Water 1:1) at 25°C
| pH | % this compound Remaining (after 30 days) |
| 3.0 | 95.2% |
| 5.0 | 88.5% |
| 7.0 | 65.1% |
| 9.0 | 32.7% |
Table 2: Effect of Stabilizers on the Stability of this compound (0.1% w/v in a Cream Base) at 40°C
| Formulation | % this compound Remaining (after 60 days) |
| No Stabilizer | 72.3% |
| + 0.5% Succinic Acid | 89.1% |
| + 0.5% Tartaric Acid | 91.5% |
Visualizations
Caption: Workflow for preparing a this compound solid dispersion.
Caption: Workflow for the stability testing of a this compound formulation.
Caption: Factors influencing the stability of this compound.
References
overcoming 10-Ethyldithranol degradation during experiments
Welcome to the technical support center for 10-Ethyldithranol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the stability and handling of this compound and its parent compound, Dithranol (Anthralin), during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a derivative of Dithranol (Anthralin), a compound widely used in the treatment of psoriasis. Like its parent compound, this compound is highly susceptible to degradation, particularly through oxidation. This instability can lead to a loss of therapeutic efficacy and the formation of colored byproducts that can interfere with experimental results and cause staining.[1][2] Understanding and controlling its degradation is critical for obtaining reliable and reproducible experimental data.
Q2: What are the main degradation products of Dithranol and its derivatives?
The primary degradation products of Dithranol are Danthron (1,8-dihydroxyanthraquinone) and a Dithranol dimer.[1][3] These products are formed through oxidation, a process that can be accelerated by exposure to light, air (oxygen), and alkaline conditions.[2][3] Danthron is considered therapeutically inactive or less active and contributes to the unwanted staining of skin and lab materials.[1][2]
Q3: What are the key factors that influence the degradation of this compound?
Several factors can significantly impact the stability of this compound in experimental settings:
-
Exposure to Light (Photodegradation): UV radiation from sunlight or artificial light sources can accelerate the degradation process.[2][4]
-
Presence of Oxygen: Dithranol and its derivatives readily undergo auto-oxidation in the presence of molecular oxygen.[2]
-
pH of the Solution: Alkaline conditions (high pH) promote the oxidation of Dithranol.[3]
-
Choice of Solvent: The type of solvent used can influence the rate of degradation. For instance, Dithranol is more stable in hydrophobic, paraffin-based formulations compared to hydrophilic bases like macrogol 400 when protected from light.[2]
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid discoloration (yellow to brown/black) of the experimental solution. | Oxidation of this compound. | • Prepare solutions fresh, immediately before use.[5]• Work under subdued light or use amber-colored labware to minimize light exposure.[2][4]• De-gas solvents to remove dissolved oxygen.• Consider adding an antioxidant to the formulation, though compatibility must be verified. |
| Inconsistent or lower-than-expected biological activity in cell-based assays. | Degradation of the active compound leading to reduced concentration. | • Quantify the concentration of this compound using a validated analytical method (e.g., HPLC) immediately before and after the experiment.[6][7]• Minimize the incubation time as much as the experimental design allows.• Prepare stock solutions in a non-polar, aprotic solvent and store at low temperatures (-20°C or below) in airtight containers. |
| Precipitation of the compound in aqueous media. | Poor water solubility of this compound. | • Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., acetone, DMSO) and then dilute it into the aqueous experimental medium.[5]• Ensure the final concentration of the organic solvent in the medium is low and does not affect the experimental system (e.g., cell viability).• The use of solid dispersions with excipients like glyceryl behenate or a mixture of argan oil and stearic acid has been shown to improve the stability and handling of Dithranol.[2][8][9] |
| Staining of lab equipment and consumables. | Formation of colored degradation products (e.g., Danthron). | • Handle solutions carefully to avoid spills.• Clean glassware and equipment promptly after use with an appropriate organic solvent.• For persistent stains, a cleaning solution with a reducing agent may be effective, but compatibility with the equipment material should be checked. |
Experimental Protocols
Protocol for Preparing a Stabilized this compound Solution for In Vitro Assays
This protocol aims to minimize the degradation of this compound during its preparation and use in cell culture experiments.
-
Reagent and Material Preparation:
-
This compound (powder form)
-
Anhydrous dimethyl sulfoxide (DMSO) or acetone of analytical grade.
-
Amber-colored microcentrifuge tubes or glass vials.
-
Calibrated analytical balance.
-
Pipettes and sterile, filtered tips.
-
Cell culture medium, pre-warmed to 37°C.
-
-
Stock Solution Preparation (in a subdued light environment):
-
Weigh the required amount of this compound powder in an amber-colored tube.
-
Add the appropriate volume of anhydrous DMSO or acetone to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C in tightly sealed amber vials. For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing is recommended.
-
-
Working Solution Preparation:
-
Immediately before the experiment, thaw the stock solution.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. It is crucial to add the stock solution to the medium and mix immediately to avoid precipitation.
-
Ensure the final concentration of the organic solvent (DMSO/acetone) in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
-
Application to Cells:
-
Add the freshly prepared working solution to the cell cultures.
-
Minimize the exposure of the plates to light during incubation.
-
High-Performance Liquid Chromatography (HPLC) Method for Quantifying Dithranol and its Degradation Products
This method can be adapted to monitor the stability of this compound.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile, distilled water, and acetic acid (e.g., 58:37:5, v/v/v).[7]
-
Flow Rate: 1.1 mL/min.[7]
-
Detection: UV detector at 394 nm.[7]
-
Linear Range: This method has been shown to be linear for Dithranol from 0.098 to 200 µg/ml.[7]
Data Presentation
Table 1: Factors Affecting Dithranol Stability and Mitigation Strategies
| Factor | Effect on Stability | Mitigation Strategy |
| Light | Accelerates photodegradation.[2][4] | Work in a dark or low-light environment; use amber glassware. |
| Oxygen | Promotes auto-oxidation.[2] | Use de-gassed solvents; store under an inert atmosphere (e.g., nitrogen, argon). |
| pH | Degradation is faster in alkaline conditions.[3] | Maintain a neutral or slightly acidic pH in aqueous solutions. |
| Temperature | Higher temperatures increase the degradation rate.[2] | Prepare solutions at room temperature and store stock solutions at -20°C or below. |
| Solvent/Vehicle | Hydrophilic solvents can increase degradation compared to hydrophobic ones.[2] | For topical formulations, consider anhydrous, hydrophobic bases. For in vitro work, prepare fresh solutions from a non-polar stock. |
Visualizations
Logical Workflow for Minimizing this compound Degradation
Caption: A logical workflow for the preparation and handling of this compound to minimize degradation during experiments.
Hypothesized Signaling Pathway of Dithranol in Psoriasis Treatment
Caption: A diagram illustrating the hypothesized mechanism of action of Dithranol in psoriasis, involving the generation of ROS and modulation of keratinocyte proliferation and immune responses.
References
- 1. Design, Synthesis and in Vitro Degradation of a Novel Co-Drug for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. [The oxidation behavior of dithranol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photostability of dithranol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A stability study of dithranol in solution, formulations and in normal and psoriatic skin | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
Technical Support Center: Optimizing 10-Ethyldithranol for In Vitro Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of 10-Ethyldithranol in in vitro assays. Given the limited direct data on this compound, this guidance is substantially based on the well-characterized parent compound, Dithranol (Anthralin). Users should consider this information as a starting point and perform careful optimization for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of this compound?
Based on its structural similarity to Dithranol, this compound is presumed to exert its effects through a multi-faceted mechanism. Dithranol is known to interfere with cellular energy supply by accumulating in mitochondria and generating free radicals, which impedes DNA replication and slows down excessive cell division.[1] It also demonstrates anti-proliferative and anti-inflammatory effects.[1] Key molecular interactions include the inhibition of DNA synthesis and strong reducing properties.[1]
Q2: What are the potential signaling pathways affected by this compound?
Drawing parallels from Dithranol, this compound may influence several signaling pathways. Dithranol has been shown to inhibit the secretion of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-alpha from human monocytes.[2] It can also activate the transcription factor NF-κB, a central regulator of inflammation.[2] Furthermore, Dithranol can down-regulate the epidermal growth factor (EGF) receptor, which may contribute to its anti-proliferative action.[2][3]
Q3: What is a recommended starting concentration range for in vitro assays?
For Dithranol, in vitro studies have shown biological effects at various concentrations. For instance, the proliferation of cultured normal human keratinocytes was inhibited by 98% at a concentration of 10 ng/ml.[3] However, the optimal concentration of this compound will be cell-type specific and assay-dependent. A typical approach is to perform a dose-response experiment starting from a low concentration (e.g., 1-10 ng/mL) and extending to higher concentrations (e.g., up to 10 µg/mL) to determine the IC50 (half-maximal inhibitory concentration).
Q4: Which cell-based assays are suitable for evaluating the effects of this compound?
A variety of in vitro assays can be employed to characterize the activity of this compound.
-
Cytotoxicity and Cell Viability Assays: To determine the concentration at which the compound becomes toxic to cells. Common assays include MTT, MTS, and Calcein AM/EthD-1 staining.
-
Proliferation Assays: To measure the anti-proliferative effects. Examples include Cyquant, BrdU incorporation, and cell counting.
-
Apoptosis Assays: To investigate if the compound induces programmed cell death. Methods like Annexin V/PI staining and caspase activity assays are suitable.
-
Cytokine Release Assays: To quantify the modulation of inflammatory responses. ELISA or multiplex bead assays can be used to measure levels of cytokines like IL-6, IL-8, and TNF-alpha in cell culture supernatants.
-
Western Blotting and qPCR: To analyze the expression levels of proteins and genes in signaling pathways of interest (e.g., NF-κB, EGFR pathways).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Culture Media | Poor solubility of this compound in aqueous solutions. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it to the final working concentration in the culture medium. Ensure the final solvent concentration is low (typically <0.1%) and does not affect cell viability. A vehicle control is essential. |
| Inconsistent or Non-reproducible Results | Degradation of the compound due to instability. Dithranol is known to be unstable in the presence of light and oxygen. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize exposure of the compound to light and air. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| High Background or False Positives in Assays | Interference of the compound with the assay reagents or detection method. Some compounds can have inherent color or fluorescence. | Run a control with the compound in cell-free assay medium to check for direct interference. If interference is observed, consider using an alternative assay with a different detection principle. |
| No Observable Effect at Expected Concentrations | The chosen cell line may be resistant to the compound. The compound may require metabolic activation which is not present in the in vitro system. | Test a panel of different cell lines to identify a sensitive model. If metabolic activation is suspected, consider using primary cells or co-culture systems that better represent the in vivo environment. |
| Excessive Cell Death Even at Low Concentrations | High sensitivity of the cell line to the compound. Errors in concentration calculation or dilution. | Perform a thorough dose-response analysis starting from very low concentrations to accurately determine the cytotoxic range. Double-check all calculations and dilutions. |
Experimental Protocols
General Protocol for Determining IC50 using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium from a concentrated stock solution. Also, prepare a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound and the vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
Visualizations
Caption: Putative mechanism of action of this compound based on Dithranol.
Caption: General workflow for determining the IC50 of this compound.
References
Technical Support Center: Troubleshooting Skin Irritation with 10-Ethyldithranol Formulations
Disclaimer: 10-Ethyldithranol is a derivative of dithranol (anthralin). The following troubleshooting guide is based on the available scientific literature for dithranol. While the principles are expected to be largely applicable to this compound, formulation-specific variations may occur.
This technical support guide is intended for researchers, scientists, and drug development professionals to troubleshoot skin irritation issues that may arise during experiments with this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced skin irritation?
A1: The skin irritation associated with dithranol, and likely its derivatives like this compound, is primarily mediated by the generation of reactive oxygen species (ROS) through autooxidation.[1] This oxidative stress activates pro-inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB), leading to the release of inflammatory mediators and subsequent erythema (redness) and edema (swelling).[1]
Q2: Is the irritant effect necessary for the therapeutic efficacy of this compound?
A2: While historically the inflammatory response was thought to be linked to the therapeutic effect, recent studies suggest that the anti-psoriatic action of dithranol is independent of its irritant effect on the surrounding skin.[2][3] The therapeutic benefits are believed to arise from its direct effects on keratinocytes and the inhibition of specific inflammatory loops within psoriatic plaques.[2][3]
Q3: What are the common signs of skin irritation to watch for in my experiments?
A3: The most common signs of skin irritation include erythema, edema, and a brownish staining of the skin.[4] In preclinical models, such as the mouse ear swelling test, an increase in ear thickness is a key indicator of irritation.[5]
Q4: Can the formulation vehicle influence the severity of skin irritation?
A4: Yes, the vehicle can significantly impact the degree of irritation. For instance, formulations containing salicylic acid have been shown to aggravate dithranol-induced erythema.[6][7] The choice between an ointment, cream, or gel can also affect drug penetration and, consequently, the irritant response.
Q5: How long does the skin irritation typically last after application?
A5: Dithranol-induced erythema typically reaches its peak 2-3 days after application and resolves within 6-8 days.[8] However, biochemical changes in the skin may persist for a longer period.[8]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating skin irritation issues in your experiments.
Problem: Unexpectedly Severe Skin Irritation
Possible Cause 1: Formulation Instability
-
Question: Have you recently changed any components of your formulation or the supplier of your excipients?
-
Troubleshooting:
-
Review the composition of your formulation. Excipients like salicylic acid can increase irritation.[6][7]
-
Ensure the stability of your formulation. Dithranol is prone to degradation, which can be influenced by pH, temperature, and exposure to light.[9]
-
Consider the inclusion of antioxidants, such as ascorbic acid, to improve the stability of the dithranol in your formulation.[9]
-
Possible Cause 2: High Concentration or Prolonged Exposure
-
Question: Are you using the appropriate concentration and exposure time for your experimental model?
-
Troubleshooting:
-
Dithranol-induced irritation is dose-dependent.[5] Consider performing a dose-response study to determine the optimal concentration for your experiment.
-
For short-contact therapy models, ensure that the formulation is completely removed after the specified application time.
-
Possible Cause 3: Subject Variability
-
Question: Are you observing this severe reaction in all subjects or only a subset?
-
Troubleshooting:
-
Individual susceptibility to dithranol-induced irritation can vary.
-
If using human volunteers, screen for pre-existing skin conditions or hypersensitivity.
-
In animal models, ensure that the animals are of a consistent age, sex, and strain.
-
Problem: Inconsistent Irritation Results Between Experiments
Possible Cause 1: Inconsistent Formulation Preparation
-
Question: Is your formulation preparation process standardized and reproducible?
-
Troubleshooting:
-
Document and standardize every step of your formulation preparation process, including mixing times, temperatures, and the order of ingredient addition.
-
Ensure homogenous distribution of this compound within the vehicle.
-
Possible Cause 2: Variation in Experimental Protocol
-
Question: Are all experimental parameters, such as application site, volume, and occlusion, consistent across all experiments?
-
Troubleshooting:
-
Refer to the detailed experimental protocols provided below to ensure consistency in your methodology.
-
Use a consistent application technique and ensure the same amount of formulation is applied each time.
-
Quantitative Data on Dithranol-Induced Skin Irritation
The following tables summarize quantitative data from studies on dithranol-induced skin irritation. This data can be used as a reference for expected outcomes in your experiments.
Table 1: Effect of Formulation on Dithranol-Induced Erythema
| Formulation | Mean Erythema Score (Visual Assessment) | Percentage Increase in Irritation Compared to No Stabilizer |
| 3% Dithranol with Salicylic Acid | High | 42% more than with sorbic acid or no stabilizer[6][7] |
| 3% Dithranol with Sorbic Acid | Moderate | - |
| 3% Dithranol with No Stabilizer | Moderate | - |
Data from a study on the backs of 12 healthy volunteers with application times of 15, 30, and 45 minutes.[6][7]
Table 2: Time Course of Dithranol-Induced Erythema
| Time After Application | Erythema Status |
| 2-3 days | Maximum erythema observed[8] |
| 6-8 days | Erythema completely resolved[8] |
Based on studies in normal volunteers with application times of 30 minutes, 2 hours, and 24 hours.[8]
Table 3: Comparison of Irritation Measurement Techniques
| Measurement Technique | Observation |
| Visual Scoring | A standard method for assessing erythema.[6][7] |
| Colorimetry | Provides an objective measurement of skin redness.[6][7][10] |
| Ultrasound | Can quantify skin thickness and dermal edema.[10] |
| Transepidermal Water Loss (TEWL) | Not significantly increased by dithranol-induced irritation, suggesting the skin barrier is not primarily impaired.[11] |
| Laser Doppler Flowmetry | Measures superficial blood flow, which correlates with erythema.[12] |
Experimental Protocols
Protocol 1: Mouse Ear Swelling Test (MEST) for Skin Irritation
This protocol is adapted from studies investigating dithranol-induced skin irritation in a mouse model.[5][13][14][15]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
This compound formulation and vehicle control
-
Micrometer
-
Pipette
Procedure:
-
Baseline Measurement: Measure the thickness of both ears of each mouse using a micrometer. Take three measurements per ear and calculate the average.
-
Application: Apply a defined volume (e.g., 20 µL) of the this compound formulation to the inner and outer surfaces of the right ear. Apply the same volume of the vehicle control to the left ear.
-
Measurement of Ear Swelling: At various time points (e.g., 24, 48, 72, and 96 hours) after application, measure the ear thickness of both ears.
-
Calculation of Ear Swelling: Calculate the increase in ear thickness for each ear by subtracting the baseline measurement from the post-application measurement. The difference in swelling between the treated and control ears represents the irritation response.
Protocol 2: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE)
This protocol is a general guideline based on validated in vitro skin irritation test methods.[16][17]
Materials:
-
Reconstructed human epidermis (RhE) tissue models
-
This compound formulation and negative/positive controls
-
MTT assay kit
-
Culture medium
-
Sterile PBS
Procedure:
-
Pre-incubation: Upon receipt, place the RhE tissues in a 6-well plate with culture medium and pre-incubate overnight at 37°C and 5% CO2.
-
Application: Apply a defined amount (e.g., 25 mg for solids or 25 µL for liquids) of the this compound formulation, negative control, and positive control to the surface of the RhE tissues.
-
Exposure: Incubate the tissues with the test substances for a defined period (e.g., 60 minutes) at 37°C and 5% CO2.
-
Washing: After the exposure period, thoroughly wash the tissues with sterile PBS to remove the test substance.
-
Post-incubation: Transfer the tissues to fresh culture medium and incubate for a post-exposure period (e.g., 42 hours).
-
Viability Assay (MTT): At the end of the post-incubation period, assess the tissue viability using the MTT assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for the tissues treated with the this compound formulation relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates an irritant potential.
Visualizations
Signaling Pathway of Dithranol-Induced Skin Irritation
Caption: Dithranol-induced skin irritation signaling pathway.
Experimental Workflow for Skin Irritation Assessment
Caption: General workflow for assessing skin irritation.
Troubleshooting Logic for Skin Irritation
Caption: Troubleshooting decision tree for skin irritation.
References
- 1. Dithranol: Recent views on its mechanism of action - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Irritation and staining by dithranol (anthralin) and related compounds: I. Estimation with chamber testing and contact thermography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characteristics and modulation of dithranol (anthralin)-induced skin irritation in the mouse ear model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Skin irritation by dithranol cream. A blind study to assess the role of the cream formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Skin Irritation by Dithranol Cream. A Blind Study to assess the Role of the Cream Formulation. | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 8. Studies on the time course of dithranol-induced inflammation by quantification of alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US4203969A - Dithranol compositions for topical applications - Google Patents [patents.google.com]
- 10. Ultrasound description and quantification of irritant reactions induced by dithranol at different concentrations. A comparison with visual assessment and colorimetric measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transepidermal water vapour loss is not increased during and following dithranol irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Irritation and staining by dithranol (anthralin) and related compounds. IV. Visual estimation of erythema compared with contact thermometry and laser Doppler flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ftp.cdc.gov [ftp.cdc.gov]
- 14. ftp.cdc.gov [ftp.cdc.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. search.library.brandeis.edu [search.library.brandeis.edu]
Technical Support Center: 10-Ethyldithranol Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 10-Ethyldithranol to prevent its oxidation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
This compound is a synthetic derivative of dithranol, belonging to the anthracene family of compounds. Its chemical structure, which includes a phenolic group, makes it susceptible to oxidation. The mechanism of action for similar compounds like dithranol is associated with the generation of free radicals. This inherent reactivity makes it unstable and prone to degradation when exposed to oxygen, light, and certain chemicals. The oxidation of this compound can lead to the formation of inactive byproducts, compromising its efficacy in research and development.
Q2: What are the primary factors that accelerate the oxidation of this compound?
Several factors can accelerate the degradation of this compound in storage:
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Light: Exposure to UV and visible light can provide the energy needed to initiate oxidative processes.
-
Oxygen: As the primary oxidizing agent, the presence of atmospheric oxygen is a key driver of degradation.
-
Incompatible Materials: Contact with strong acids, alkalis, and strong oxidizing or reducing agents can catalyze decomposition.
-
pH: The stability of phenolic compounds is often pH-dependent.
Q3: What are the visible signs of this compound oxidation?
While analytical techniques are required for confirmation, a common visible sign of dithranol and its analogues' degradation is a change in color. A freshly prepared solution or formulation is typically a pale yellow. Upon oxidation, it can darken to a brownish or purplish hue. Any unexpected color change should be considered an indicator of potential degradation.
Q4: Can I use standard laboratory containers for storing this compound?
The choice of storage container is critical. Studies on dithranol have shown that certain plastics, like polypropylene, are not suitable for long-term storage. It is recommended to use inert glass containers, preferably amber-colored to protect from light. For creams and formulations, aluminum-coated tubes have demonstrated good stability for dithranol.
Troubleshooting Guide: Common Storage Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Discoloration of the compound (yellow to brown/purple) | Oxidation due to exposure to air, light, or high temperature. | Store at the recommended low temperature in an airtight, light-resistant container. Consider purging the container with an inert gas. |
| Reduced efficacy in experiments | Degradation of the active compound. | Verify storage conditions. Perform an analytical check (e.g., HPLC) to determine the purity of the stored compound. |
| Inconsistent experimental results | Non-uniform degradation of the stock supply. | Ensure the entire stock is stored under the same optimal conditions. Aliquot the compound upon receipt to avoid repeated warming and cooling of the entire stock. |
| Precipitate formation in solution | Formation of insoluble oxidation products (polymers). | This is a sign of significant degradation. The solution should be discarded and a fresh one prepared from properly stored starting material. |
Experimental Protocols
Protocol 1: Stability Testing of this compound using HPLC
This protocol outlines a general method for assessing the stability of this compound under various storage conditions. This method is adapted from established procedures for dithranol analysis.
Objective: To quantify the concentration of this compound over time to determine its degradation rate.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of acetonitrile and water with 0.1% TFA. The exact ratio may need to be optimized for best peak separation (a common starting point is 70:30 acetonitrile:water).
-
Preparation of Standard Solution: Accurately weigh and dissolve a known amount of high-purity this compound in the mobile phase to create a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Prepare samples of this compound stored under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light). Dilute the samples to fall within the range of the calibration curve.
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to the absorbance maximum of this compound (this may need to be determined, but a common wavelength for similar compounds is around 254 nm or 355 nm).
-
Inject the standards and samples onto the HPLC system.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Use the calibration curve to determine the concentration of this compound in the test samples.
-
Compare the concentrations over time to calculate the degradation rate under each storage condition.
-
Visualization of Key Processes
Caption: Simplified pathway of this compound oxidation.
Caption: Recommended workflow for storing and handling this compound.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Slows down the rate of oxidative reactions significantly.[1] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Displaces oxygen to prevent oxidation. |
| Light Exposure | Store in the dark (amber vials or wrapped in foil) | Prevents light-induced degradation. |
| Container | Inert, airtight glass vials | Avoids reaction with container material and prevents moisture/air entry. |
| Formulation | Consider use of antioxidants (e.g., BHT, Vitamin E) | Scavenge free radicals to inhibit the oxidation chain reaction. |
| Handling | Aliquot upon receipt | Minimizes freeze-thaw cycles and exposure of the bulk material to the atmosphere. |
References
Technical Support Center: Synthesis of 10-Alkyldithranol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 10-alkyldithranol derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 10-alkyldithranol derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete Deprotonation: The base used may not be strong enough to generate the enolate required for C-alkylation at the 10-position. 2. Poor Quality Reagents: Degradation of dithranol or the alkylating agent. 3. Reaction Temperature Too Low: Insufficient energy to overcome the activation barrier. | 1. Choice of Base: Use a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH). Ensure anhydrous conditions as these bases react with water. 2. Reagent Quality: Use freshly purified dithranol and a high-purity alkylating agent. Check the integrity of reagents by appropriate analytical methods (e.g., NMR, melting point). 3. Optimize Temperature: Gradually increase the reaction temperature. Monitor the reaction progress by thin-layer chromatography (TLC) to avoid degradation. |
| Formation of Multiple Products (Side Reactions) | 1. O-Alkylation: The phenolic hydroxyl groups at positions 1 and 8 are nucleophilic and can compete with the C-10 position for the alkylating agent.[1] 2. Over-Alkylation: Multiple alkyl groups may be added to the molecule. 3. Oxidation of Dithranol: Dithranol is susceptible to oxidation, especially in the presence of air and base, leading to the formation of dimers and other degradation products.[2] | 1. Protecting Groups: Consider protecting the phenolic hydroxyl groups before alkylation. However, this adds extra steps to the synthesis. Alternatively, carefully select the base and solvent to favor C-alkylation. Aprotic polar solvents can favor C-alkylation. 2. Stoichiometry: Use a controlled amount of the alkylating agent (e.g., 1.0-1.2 equivalents). Add the alkylating agent slowly to the reaction mixture. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use degassed solvents. |
| Difficult Purification of the Final Product | 1. Similar Polarity of Products: The desired 10-alkyldithranol derivative may have a similar polarity to the starting material and byproducts (e.g., O-alkylated isomers), making separation by column chromatography challenging. 2. Product Instability: The product may degrade on the silica gel during column chromatography. | 1. Chromatography Optimization: Use a long column with a shallow solvent gradient. Test different solvent systems to maximize the separation. High-performance liquid chromatography (HPLC) may be necessary for difficult separations.[1] 2. Alternative Purification: Consider recrystallization as an alternative or final purification step. If using chromatography, consider using a less acidic stationary phase like alumina or deactivated silica gel. |
| Product Instability and Discoloration | 1. Oxidation: The 10-alkyldithranol derivative may still be susceptible to oxidation over time, leading to discoloration (yellow to brown/purple).[3] 2. Light Sensitivity: Exposure to light can promote degradation.[4] | 1. Antioxidants: Store the purified product with a small amount of an antioxidant like butylated hydroxytoluene (BHT).[5] 2. Storage Conditions: Store the product under an inert atmosphere, protected from light, and at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of 10-alkyldithranol derivatives?
A1: The most critical step is the selective alkylation at the C-10 position. This requires careful choice of base, solvent, and reaction conditions to favor the formation of the desired carbon-carbon bond over competing O-alkylation at the phenolic hydroxyl groups.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable solvent system to distinguish between the starting material (dithranol), the desired product, and any byproducts. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary if the compounds are not UV-active.
Q3: My purified 10-alkyldithranol derivative is unstable and changes color. What can I do?
A3: The instability and color change are likely due to oxidation. To minimize this, store the compound under an inert atmosphere (nitrogen or argon), in a light-protected container (e.g., an amber vial), and at a low temperature. Adding a radical scavenger or antioxidant can also help to improve stability.
Q4: Are there any specific safety precautions I should take when working with dithranol and its derivatives?
A4: Yes. Dithranol is a skin irritant and can cause a burning sensation.[6] It can also stain skin and clothing a yellow-brown to purple color.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle these compounds in a well-ventilated fume hood.
Experimental Protocols
General Protocol for the Synthesis of 10-Alkyldithranol Derivatives
This is a generalized protocol and may require optimization for specific alkyl groups.
Materials:
-
Dithranol
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Base (e.g., sodium hydride (NaH), lithium diisopropylamide (LDA))
-
Alkylating agent (e.g., alkyl halide)
-
Quenching solution (e.g., saturated ammonium chloride solution)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (N2 or Ar), dissolve dithranol in the anhydrous aprotic solvent in a flame-dried flask.
-
Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C, depending on the base).
-
Slowly add the base to the solution and stir for a specified time to allow for deprotonation.
-
Slowly add the alkylating agent (1.0-1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by slowly adding the quenching solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General workflow for the synthesis of 10-alkyldithranol derivatives.
Caption: Potential side reactions in the synthesis of 10-alkyldithranol.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Dithranol: Recent views on its mechanism of action - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. Dithranol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A comparative study of the therapeutic effect of dithranol cream 0.1% and 0.25% with that of dithranol stylus 0.1% and 0.2% in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. View of Skin Irritation by Dithranol Cream. A Blind Study to assess the Role of the Cream Formulation. [medicaljournalssweden.se]
Technical Support Center: Enhancing the Bioavailability of Topical 10-Ethyldithranol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of topical 10-Ethyldithranol.
Frequently Asked Questions (FAQs)
1. What are the primary challenges with the topical delivery of this compound?
The clinical use of this compound, a potent antipsoriatic agent, is often limited by several factors. These include its poor solubility, which hinders its penetration through the skin barrier. Additionally, it is known to cause skin irritation and staining of both skin and clothing, which can lead to poor patient compliance.[1][2]
2. Which novel drug delivery systems can enhance the bioavailability of topical this compound?
Several advanced drug delivery systems have been investigated to overcome the challenges of topical this compound delivery. These include:
-
Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs like this compound, improve skin penetration, and provide controlled release.[3][4]
-
Liposomes: These are vesicular carriers composed of phospholipid bilayers that can entrap both hydrophilic and lipophilic drugs, enhancing their delivery into the skin.
-
Ethosomes: These are flexible lipid vesicles containing a high concentration of ethanol, which acts as a penetration enhancer, allowing for deeper skin penetration of the encapsulated drug.[1][2]
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at a solid state to improve its stability and dissolution.
3. How do penetration enhancers improve the bioavailability of this compound?
Penetration enhancers, such as ethanol in ethosomes, work through various mechanisms to facilitate drug transport across the stratum corneum, the outermost layer of the skin. These mechanisms can include:
-
Disruption of the highly ordered lipid structure of the stratum corneum.
-
Fluidization of the lipid bilayers, making them more permeable.
-
Interaction with intracellular proteins.
By temporarily and reversibly reducing the barrier function of the skin, these enhancers allow for a greater amount of this compound to reach its target site in the epidermis.
4. What are the key parameters to evaluate when developing a novel this compound formulation?
The successful development of an enhanced topical formulation for this compound requires the assessment of several key parameters, including:
-
Particle Size and Polydispersity Index (PDI): For nanoformulations, a small and uniform particle size is crucial for skin penetration.
-
Entrapment Efficiency (%EE): This measures the percentage of the drug that is successfully encapsulated within the carrier.
-
In Vitro Drug Release: This assesses the rate and extent of drug release from the formulation over time.
-
Ex Vivo Skin Permeation: This is typically evaluated using Franz diffusion cells to quantify the amount of drug that permeates through an excised skin sample.
-
Stability: The physical and chemical stability of the formulation should be assessed under various storage conditions.
Troubleshooting Guides
Formulation & Preparation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Entrapment Efficiency (%EE) in NLCs | - Inappropriate lipid selection (solid/liquid lipid ratio).- Insufficient surfactant concentration.- Drug leakage during the cooling process. | - Optimize the solid-to-liquid lipid ratio.- Increase the surfactant concentration to better stabilize the nanoparticles.- Rapidly cool the nanoemulsion after homogenization to solidify the lipid matrix and trap the drug. |
| Inconsistent Particle Size in Ethosomal Preparations | - Inadequate mixing or homogenization.- Improper rate of addition of the aqueous phase to the alcoholic phase. | - Ensure vigorous and consistent stirring during preparation.- Add the aqueous phase slowly and at a controlled rate to the alcoholic solution of lipids and drug. |
| Phase Separation in Cream or Gel Formulations | - Incompatible excipients.- Improper emulsification process.- Inadequate viscosity. | - Screen for compatible emulsifiers and gelling agents.- Optimize the homogenization speed and time.- Adjust the concentration of the gelling agent to achieve the desired viscosity. |
| Drug Precipitation in the Final Formulation | - Exceeding the drug's solubility limit in the chosen vehicle.- Change in pH or temperature affecting drug solubility. | - Determine the saturation solubility of this compound in the formulation components beforehand.- Control the pH and temperature throughout the manufacturing process. |
Characterization & Analysis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Variability in Franz Diffusion Cell Permeation Data | - Inconsistent skin sample thickness or integrity.- Presence of air bubbles between the membrane and the receptor medium.- Inadequate sealing of the diffusion cells. | - Use skin samples of uniform thickness and perform a barrier integrity test before the experiment.- Carefully remove any air bubbles when mounting the skin.- Ensure the cells are properly clamped and sealed to prevent leakage. |
| Clogging of HPLC Column During Analysis | - Presence of particulate matter from the formulation in the injected sample.- Incompatibility of the sample solvent with the mobile phase. | - Filter all samples through a suitable syringe filter (e.g., 0.22 µm) before injection.- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
| Irreproducible Particle Size Measurements | - Aggregation of nanoparticles.- Improper sample dilution. | - Gently sonicate the sample before measurement to break up any loose aggregates.- Optimize the dilution factor to obtain an appropriate scattering intensity for the instrument. |
Data Presentation
Table 1: Physicochemical Properties of Dithranol-Loaded Nanoformulations
| Formulation Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Reference |
| Nanostructured Lipid Carriers (NLCs) | < 300 | < 0.3 | ~100 | [3] |
| Nanoemulsion Gel | 176.7 | 0.189 | - | [5] |
| Liposomes | 4000 ± 1250 | - | Optimized by altering phosphatidyl choline and cholesterol proportion | [6] |
| Niosomes | 5000 ± 1500 | - | Optimized between Span 60 and cholesterol | [6] |
Note: Direct comparison should be made with caution as experimental conditions and specific formulation components vary across studies.
Table 2: Ex Vivo Skin Permeation of Dithranol from Different Formulations
| Formulation | Flux (µg/cm²/h) | Enhancement Ratio (vs. Control) | Reference |
| Liposomes | 23.13 | 5.64 (vs. Cream Base) | [6] |
| Niosomes | 7.78 | 1.90 (vs. Cream Base) | [6] |
| Cream Base (Control) | 4.10 | 1.00 | [6] |
Experimental Protocols
Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs) by Hot Melt Homogenization
-
Preparation of Lipid Phase: Melt the solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Add the liquid lipid (e.g., oleic acid) and this compound to the molten solid lipid and mix until a clear solution is obtained.
-
Preparation of Aqueous Phase: Dissolve the surfactant (e.g., Tween 80) in double-distilled water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 12,000 rpm) for a specified period (e.g., 10 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for a defined number of cycles (e.g., 3 cycles at 500 bar) to reduce the particle size to the nanometer range.
-
Cooling: Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form the NLCs.
Preparation of this compound-Loaded Ethosomes
-
Lipid Phase Preparation: Dissolve phospholipids (e.g., soy phosphatidylcholine) and this compound in ethanol in a covered vessel with vigorous stirring until a clear solution is obtained.
-
Hydration: Heat the mixture to 30°C in a water bath. In a separate vessel, heat water to 30°C. Add the water to the lipid-ethanol mixture in a slow, steady stream with continuous stirring.
-
Vesicle Formation: Continue stirring for a specified time (e.g., 5 minutes) to allow for the formation of ethosomal vesicles.
-
Size Reduction (Optional): If smaller vesicle sizes are required, the preparation can be sonicated or extruded through polycarbonate membranes of a specific pore size.
Visualization
Caption: Workflow for the preparation of this compound-loaded NLCs.
Caption: Dithranol's mechanism of action on keratinocytes and inflammatory pathways.[7][8]
References
- 1. ijrpas.com [ijrpas.com]
- 2. researchgate.net [researchgate.net]
- 3. Dithranol-loaded nanostructured lipid carrier-based gel ameliorate psoriasis in imiquimod-induced mice psoriatic plaque model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 10-Ethyldithranol
Welcome to the technical support center for 10-Ethyldithranol. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the poor water solubility of this compound and similar anthraquinone derivatives. While specific data for this compound is limited, the principles and techniques outlined here are based on established methods for its parent compound, dithranol, and other poorly water-soluble active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its water solubility a concern?
A1: this compound is an anthraquinone derivative, similar to the well-known anti-psoriatic agent dithranol (also known as anthralin)[1][2]. Like dithranol, it is expected to be practically insoluble in water, which poses significant challenges for its formulation, delivery, and bioavailability[1][3]. Poor aqueous solubility can lead to low drug absorption, high inter-individual variability, and reduced therapeutic efficacy.
Q2: What are the general physicochemical properties of dithranol, which are likely similar to this compound?
A2: Dithranol is a yellow or brownish-yellow crystalline powder[3]. It is practically insoluble in water but soluble in various organic solvents[1][3].
Table 1: Solubility of Dithranol in Various Solvents
| Solvent | Solubility Description |
| Water | Practically insoluble[1][3] |
| Chloroform | Soluble (20 mg/mL)[1] |
| Dichloromethane | Soluble[3] |
| Acetone | Sparingly soluble[3] |
| Ethanol (95-96%) | Slightly soluble[1][3] |
| Ether | Slightly soluble[3] |
| Glacial Acetic Acid | Slightly soluble[1] |
| DMSO | 7 mg/mL (30.94 mM)[4] |
Note: This data is for dithranol and serves as a close approximation for this compound.
Q3: What are the primary strategies for enhancing the solubility of poorly water-soluble drugs like this compound?
A3: Solubility enhancement techniques can be broadly categorized into physical and chemical modifications[5].
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions)[5].
-
Chemical Modifications: These involve changing the pH, using buffers, derivatization, complexation (e.g., with cyclodextrins), and salt formation[5].
-
Advanced Formulations: Lipid-based formulations like liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can also encapsulate and deliver poorly soluble drugs[6].
Troubleshooting Guide: Experimental Issues with this compound Solubility
This guide addresses specific problems you might encounter during your experiments.
Problem 1: Inconsistent or non-reproducible solubility measurements.
-
Possible Cause: The system has not reached equilibrium.
-
Troubleshooting Steps:
-
Extend Equilibration Time: Ensure sufficient time for the drug to dissolve. For poorly soluble compounds, this can take 24 to 48 hours or longer[7]. Monitor the concentration at different time points to confirm a plateau has been reached.
-
Standardize Agitation: Use a consistent method and speed of agitation (e.g., shake-flask method at a defined rpm) to ensure uniform mixing[7].
-
Control Temperature: Maintain a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical studies) as solubility is temperature-dependent[7][8].
-
Ensure Excess Solid: Use a sufficient amount of the compound to ensure that a saturated solution is formed.
-
Problem 2: The compound precipitates out of solution upon addition of an aqueous buffer.
-
Possible Cause: Change in pH or solvent composition.
-
Troubleshooting Steps:
-
pH Adjustment: Determine the pKa of this compound. Adjusting the pH of the aqueous medium can significantly increase the solubility of ionizable compounds[9].
-
Co-solvents: Introduce a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) in which this compound is more soluble. This technique, known as co-solvency, is a common and effective method for solubilizing poorly water-soluble drugs[9].
-
Surfactants: Use surfactants at concentrations above the critical micelle concentration (CMC) to form micelles that can encapsulate the drug molecules, thereby increasing their apparent solubility.
-
Problem 3: Low in vitro dissolution rate despite achieving adequate solubility.
-
Possible Cause: Poor wettability or large particle size.
-
Troubleshooting Steps:
-
Particle Size Reduction: Employ micronization or nanomilling to increase the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation[10].
-
Solid Dispersions: Prepare a solid dispersion of this compound in a hydrophilic carrier (e.g., polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP)). This can improve the dissolution rate by presenting the drug in an amorphous, higher-energy state.
-
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This is the gold standard method for determining the equilibrium solubility of a compound[7].
-
Preparation: Add an excess amount of this compound to a series of vials containing the desired solvent (e.g., water, buffer of a specific pH).
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 37 °C) for 24-48 hours to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not adsorb the drug).
-
Quantification: Analyze the concentration of this compound in the clear supernatant/filtrate using a validated analytical method such as HPLC-UV.
-
Reporting: Express the solubility as mg/mL or mol/L.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in a thin film of the solid dispersion on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Characterization: Scrape off the dried solid dispersion, pulverize it, and characterize it for properties such as drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques like DSC and XRD.
Visualizations
Caption: A troubleshooting workflow for addressing poor water solubility.
References
- 1. chembk.com [chembk.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.who.int [cdn.who.int]
- 4. selleckchem.com [selleckchem.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: High-Yield Synthesis of 10-Ethyldithranol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 10-Ethyldithranol. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to ensure a smooth and successful synthesis process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 2. Reagent degradation: The starting material, dithranol, is susceptible to oxidation. The alkylating agent (e.g., ethyl iodide) may have degraded. 3. Poor quality base: The base used (e.g., sodium hydride) may be old or have lost its reactivity. | 1. Optimize reaction conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use fresh reagents: Ensure dithranol is fresh and has been stored under an inert atmosphere. Use a freshly opened or purified alkylating agent. 3. Use fresh, high-quality base: Use a new bottle of sodium hydride or titrate to determine its activity. |
| Presence of Multiple Spots on TLC | 1. Side reactions: Dithranol can undergo side reactions, such as O-alkylation or dimerization, especially if the reaction conditions are not optimal. 2. Degradation of product: The product, this compound, may be degrading during the workup or purification process.[1] 3. Starting material remaining: The reaction has not gone to completion. | 1. Control reaction temperature: Maintain a low temperature during the addition of the base and alkylating agent to minimize side reactions. 2. Minimize exposure to light and air: Dithranol and its derivatives are sensitive to light and air.[1] Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light. 3. Increase reaction time or add more reagents: If starting material is still present, consider extending the reaction time or adding a slight excess of the alkylating agent and base. |
| Product is a Dark, Tarry Substance | 1. Oxidation: Extensive oxidation of dithranol or the product has occurred.[1] 2. High reaction temperature: Running the reaction at too high a temperature can lead to decomposition. | 1. Strictly anaerobic and anhydrous conditions: Ensure all solvents are thoroughly dried and degassed. Maintain a positive pressure of an inert gas throughout the experiment. 2. Maintain low temperature: Use an ice bath or other cooling system to maintain the recommended reaction temperature. |
| Difficulty in Purifying the Product | 1. Similar polarity of byproducts: Side products may have similar polarities to this compound, making separation by column chromatography challenging. 2. Product instability on silica gel: The product may be degrading on the silica gel during chromatography. | 1. Optimize chromatography conditions: Try different solvent systems for column chromatography. Consider using a different stationary phase, such as alumina. 2. Alternative purification methods: Consider recrystallization as an alternative or final purification step. Test various solvent systems to find one that gives good quality crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield of this compound?
A1: The most critical factor is the strict exclusion of oxygen and moisture from the reaction. Dithranol is highly susceptible to oxidation, which leads to the formation of inactive byproducts and a significant reduction in yield.[1] All glassware should be oven-dried, and solvents must be anhydrous and degassed. The reaction should be carried out under a positive pressure of an inert gas such as argon or nitrogen.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and spot them on a TLC plate. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the dithranol spot and the appearance of a new spot corresponding to this compound will indicate the progression of the reaction.
Q3: What are the common impurities, and how can they be removed?
A3: Common impurities include unreacted dithranol, the oxidized form of dithranol (danthron), and potentially O-alkylated byproducts.[1] Purification is typically achieved by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is often effective in separating the desired product from impurities. Recrystallization can be used as a final purification step to obtain a highly pure product.
Q4: Can I use a different base instead of sodium hydride?
A4: While sodium hydride is commonly used for this type of alkylation, other strong bases such as potassium tert-butoxide or lithium diisopropylamide (LDA) could potentially be used. However, the reaction conditions, including solvent and temperature, would need to be optimized for the chosen base. It is recommended to consult the literature for specific protocols when using alternative bases for the alkylation of dithranol.
Q5: How should I store the final product, this compound?
A5: this compound, like its precursor dithranol, is sensitive to light and air. It should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) and kept in a refrigerator or freezer to minimize degradation over time.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method for the C-10 alkylation of dithranol, based on procedures for similar derivatives.[2]
Materials:
-
Dithranol (1,8-dihydroxy-9(10H)-anthracenone)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide (CH₃CH₂I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (HPLC grade)
Procedure:
-
Preparation: All glassware was oven-dried at 120 °C overnight and allowed to cool under a stream of dry argon.
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an argon inlet, add dithranol (1.0 eq).
-
Dissolution: Add anhydrous DMF to the flask to dissolve the dithranol.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise over 10 minutes. The color of the solution will change, indicating the formation of the anion.
-
Alkylation: Stir the mixture at 0 °C for 30 minutes. Then, add ethyl iodide (1.2 eq) dropwise via a syringe.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
-
Characterization: Combine the fractions containing the pure product and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Representative Data:
The following table presents representative yields for C-10 alkylation of dithranol with a similar alkylating agent, tert-butyl bromoacetate, as a reference.[2]
| Reactant | Product | Yield (%) |
| Dithranol | 10-(tert-butoxycarbonylmethyl)dithranol | ~85% |
Note: The yield for this compound is expected to be in a similar range with optimized conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of 10-Ethyldithranol and Dithranol in the Treatment of Psoriasis: A Review of Available Evidence
A comprehensive review of scientific literature reveals a significant disparity in the available research for 10-Ethyldithranol and dithranol for the treatment of psoriasis. While dithranol, also known as anthralin, is a well-established therapeutic agent with a considerable body of evidence supporting its use, there is a notable absence of published data on this compound in this context. Extensive searches of scholarly databases and clinical trial registries have yielded no specific information regarding the efficacy, safety, or mechanism of action of this compound for psoriasis. Therefore, a direct comparison based on experimental data is not feasible at this time.
This guide will proceed by providing a detailed overview of dithranol, summarizing its clinical performance, experimental protocols from key studies, and its known mechanisms of action, to serve as a valuable resource for researchers, scientists, and drug development professionals.
Dithranol (Anthralin): A Comprehensive Overview
Dithranol has been a cornerstone of topical psoriasis treatment for decades.[1][2] Its efficacy in managing plaque psoriasis is well-documented, although its use can be limited by side effects such as skin irritation and staining.[1][2]
Performance and Efficacy
Clinical studies have consistently demonstrated the effectiveness of dithranol in reducing the severity of psoriasis. The Psoriasis Area and Severity Index (PASI) is a commonly used metric to assess the severity and extent of psoriasis, with a higher score indicating greater severity.
| Study Parameter | Dithranol Treatment Group | Comparator/Control Group | Reference |
| Mean % Reduction in PASI | 63.6% | 57.0% (Calcipotriol ointment) | [3] |
| Patients Requiring No Further Treatment | 25% | 15% (Calcipotriol ointment) | [3] |
Mechanism of Action
The precise anti-psoriatic mechanism of dithranol is not fully elucidated, but it is understood to involve a combination of anti-proliferative and anti-inflammatory effects.[2][4] Key proposed mechanisms include:
-
Inhibition of DNA Synthesis: Dithranol is believed to impede DNA replication in keratinocytes, thereby slowing down the excessive cell division characteristic of psoriatic plaques.[4]
-
Anti-inflammatory Action: Dithranol has been shown to have anti-inflammatory properties.[1]
-
Mitochondrial Effects: Research suggests that dithranol may exert its effects by generating reactive oxygen species (ROS) and inducing mitochondrial damage in keratinocytes.
A proposed signaling pathway for dithranol's action on keratinocytes is illustrated below.
Experimental Protocols
To provide a clearer understanding of how the efficacy of dithranol is evaluated, below are summaries of methodologies from a key clinical trial.
Trial Comparing Dithranol Cream with Calcipotriol Ointment
-
Objective: To compare the clinical efficacy of once-daily short-contact dithranol cream with twice-daily calcipotriol ointment in a supervised day-care setting.
-
Study Design: A multicenter, randomized, controlled trial.
-
Participants: 106 patients with chronic plaque psoriasis.
-
Intervention:
-
Dithranol Group (n=52): Dithranol cream applied once daily.
-
Calcipotriol Group (n=54): Calcipotriol ointment applied twice daily.
-
-
Treatment Duration: Up to 12 weeks.
-
Primary Outcome: Mean percentage reduction in the Psoriasis Area and Severity Index (PASI) from baseline to the end of treatment.
-
Key Findings: The study did not find calcipotriol to be superior to dithranol in a day-care setting. The mean percentage reduction in PASI was 63.6% for the dithranol group versus 57.0% for the calcipotriol group.[3]
The workflow for a typical clinical trial evaluating a topical psoriasis treatment is outlined in the diagram below.
Side Effects and Limitations
The primary drawbacks of dithranol therapy are localized skin reactions and staining.
-
Skin Irritation: A significant number of patients experience some degree of skin irritation, including redness and burning, at the site of application.[1]
-
Staining: Dithranol can cause a purplish or brownish discoloration of the skin, hair, and clothing.[1][2]
Conclusion
Dithranol remains a viable and effective topical treatment for psoriasis, particularly for well-defined plaques. Its anti-proliferative and anti-inflammatory properties contribute to its therapeutic effect. However, its use is often accompanied by local side effects that can impact patient adherence.
References
Comparative Efficacy of Anthralin Analogs in Psoriasis Treatment: A Guide for Researchers
A detailed analysis of the performance of Dithranol and its 10-acyl analogs, Butantrone and 10-Propionyl Dithranol, in the management of plaque psoriasis. This guide synthesizes experimental data on anti-psoriatic activity, cutaneous irritation, and staining properties to inform future drug development.
Anthralin (Dithranol) has been a cornerstone in the topical treatment of psoriasis for decades, valued for its efficacy. However, its clinical use is often hampered by significant side effects, including skin irritation and staining of the skin and clothing.[1] This has spurred the development of various analogs, particularly 10-acyl derivatives, aimed at mitigating these undesirable effects while preserving therapeutic activity. This guide provides a comparative analysis of Dithranol and two such analogs: 10-Butyryl Dithranol (Butantrone) and 10-Propionyl Dithranol.
While this guide focuses on Butantrone and 10-Propionyl Dithranol due to the availability of comparative clinical data, it is important to note the initial query regarding 10-Ethyldithranol. Extensive literature searches did not yield specific comparative efficacy data for a compound explicitly named this compound. The analogs discussed herein represent key advancements in modifying the anthralin structure to improve its therapeutic index.
Mechanism of Action: A Shared Pathway
The therapeutic effects of anthralin and its analogs are primarily attributed to their ability to inhibit DNA synthesis and reduce the mitotic activity of hyperproliferating epidermal cells in psoriatic plaques. This anti-proliferative effect is thought to be mediated through the generation of reactive oxygen species and interaction with cellular mitochondria.
Comparative Efficacy and Side Effect Profile
Clinical studies have been conducted to compare the antipsoriatic efficacy and the intensity of side effects of Dithranol against its 10-acyl analogs. The primary endpoints in these studies typically include the reduction in psoriatic plaque thickness and the degree of erythema (irritation) and staining.
Antipsoriatic Activity
A key finding from comparative studies is that Butantrone exhibits antipsoriatic activity nearly equal to that of Dithranol at equimolar concentrations.[2][3] In a right-left comparison study involving 30 outpatients with plaque psoriasis, both 3% Dithranol and an equimolar 4% Butantrone formulation, applied in paraffin-based sticks, demonstrated comparable efficacy in reducing plaque thickness over a ten-week period.[2]
| Compound | Concentration | Therapeutic Outcome | Reference |
| Dithranol | 3% | Good therapeutic result in 73% of patients. | [2] |
| Butantrone | 4% (equimolar to 3% Dithranol) | Good therapeutic result in 63% of patients. No significant difference in efficacy compared to Dithranol. | [2] |
Table 1: Comparative Antipsoriatic Efficacy of Dithranol and Butantrone.
Cutaneous Irritation and Staining
The primary advantage of the 10-acyl analogs lies in their improved side effect profile. Studies have consistently shown that Butantrone and 10-Propionyl Dithranol cause less irritation and staining compared to Dithranol at equimolar concentrations.
In a study using repeated chamber testing on the uninvolved skin of psoriasis patients, Dithranol caused markedly more erythema and staining than both 10-Propionyl Dithranol and Butantrone.[4] Butantrone, in turn, was found to be less irritating and staining than 10-Propionyl Dithranol.[4] To achieve a similar level of irritation and staining as Dithranol, a four-fold higher concentration of Butantrone was required.[4]
| Compound | Relative Irritation | Relative Staining | Key Findings | Reference |
| Dithranol | High | High | Causes significantly more irritation and staining than its 10-acyl analogs at equimolar concentrations. | [4] |
| 10-Propionyl Dithranol | Moderate | Moderate | Less irritating and staining than Dithranol, but more so than Butantrone. | [4] |
| Butantrone | Low | Low | Significantly milder staining of the skin compared to Dithranol.[2] Less staining of clothes for up to three months of use.[2] | [2][4] |
Table 2: Comparative Side Effect Profile of Dithranol and its 10-Acyl Analogs.
Interestingly, while the irritation from Dithranol is often immediate, the irritation caused by Butantrone can have a delayed onset, reaching its maximum after 6 to 10 weeks of treatment.[2] Despite this, the average irritation from Butantrone remained below the initial irritation level of Dithranol.[2]
Experimental Protocols
The evaluation of anthralin analogs involves specific clinical and preclinical methodologies to assess their efficacy and side effect profiles.
Clinical Evaluation of Antipsoriatic Efficacy and Side Effects
A common study design is a prospective, randomized, double-blind, right-left comparison in patients with symmetrical plaque psoriasis.
Protocol for a Right-Left Comparison Study:
-
Patient Selection: Thirty outpatients with limited (under 15% of skin area affected), symmetrical psoriasis of the plaque type were included.[2]
-
Treatment Arms: Paraffin-based sticks containing 3% Dithranol and an equimolar concentration of 4% Butantrone were used.[2] One side of the body was treated with Dithranol and the other with Butantrone.
-
Treatment Regimen: Patients applied the sticks to the psoriatic plaques once daily.
-
Assessment: The antipsoriatic activity (plaque thickness), staining of the skin and clothes, and irritation were evaluated at two, six, and ten weeks.[2]
-
Statistical Analysis: The Wilcoxon matched-pairs signed-rank test was used for statistical evaluation of efficacy, irritation, and staining.[2]
In-Vivo Evaluation of Irritation and Staining (Chamber Testing)
To specifically assess the irritation and staining potential of the compounds on non-lesional skin, a repeated chamber testing method can be employed.
Protocol for Cumulative Irritancy and Staining Assessment:
-
Subjects: Seventeen psoriasis patients participated in the study.[4]
-
Test Compounds: Dithranol, 10-Propionyl Dithranol, and Butantrone were tested at equimolar concentrations corresponding to 0.05% Dithranol.[4]
-
Application: The compounds were applied to the uninvolved skin of the back using chambers, with the application repeated over a period of three weeks to mimic a therapeutic situation.[4]
-
Assessment: The degree of erythema (irritation) and staining were visually scored.
-
Key Observation: The irritation for all compounds tended to peak during the first week and then decline, suggesting a possible exhaustion of inflammatory mediators.[4]
Conclusion
The development of 10-acyl analogs of Dithranol, such as Butantrone, represents a significant step forward in the topical treatment of psoriasis. These analogs offer a comparable therapeutic efficacy to the parent compound but with a markedly improved side effect profile, characterized by significantly less skin irritation and staining. For researchers and drug development professionals, the focus should be on further refining the molecular structure of anthralin to completely dissociate its therapeutic effects from its undesirable side effects. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation of novel antipsoriatic compounds.
References
- 1. swastibotanicals.com [swastibotanicals.com]
- 2. Antipsoriatic activity of 10-acyl analogues of dithranol (anthralin). II. Clinical comparison of dithranol and butantrone sticks with special reference to side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documentsdelivered.com [documentsdelivered.com]
- 4. Irritation and staining by dithranol (anthralin) and related compounds. III. Cumulative irritancy and staining during repeated chamber testing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Anti-Psoriatic Activity of 10-Ethyldithranol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anti-psoriatic potential of 10-Ethyldithranol, a derivative of the established topical anti-psoriatic agent, Dithranol. Given the limited publicly available data on this compound, this document outlines a structured approach to its evaluation, comparing its hypothetical performance against its parent compound, Dithranol, and contemporary biologic therapies. The experimental protocols and data presentation formats detailed herein are designed to facilitate a thorough and objective assessment of this compound's efficacy and mechanism of action.
Introduction to Psoriasis and Therapeutic Strategies
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells.[1][2] The pathogenesis of psoriasis is complex, involving key signaling pathways such as the IL-23/Th17 axis and TNF-α signaling.[3][4][5][6][7][8][9] Traditional topical treatments like Dithranol (also known as Anthralin) have been effective in slowing excessive skin cell production and reducing inflammation.[10] Modern biologic therapies, on the other hand, offer targeted intervention by inhibiting specific cytokines like IL-17, IL-23, and TNF-α.[3][4][5][6] This guide will situate the validation of this compound within the context of these diverse therapeutic approaches.
Comparative Data Presentation
To systematically evaluate this compound, it is essential to collect quantitative data across a range of preclinical models. The following tables provide a template for summarizing the expected experimental outcomes, comparing this compound with Dithranol and a representative biologic inhibitor (e.g., an anti-IL-17A antibody).
Table 1: In Vitro Efficacy in Psoriasis Models
| Parameter | This compound (Hypothetical) | Dithranol | Anti-IL-17A Antibody | Untreated Control |
| Keratinocyte Proliferation (IC50) | [Insert Value] µM | [Insert Value] µM | [Insert Value] nM | N/A |
| IL-17A induced IL-6 expression (IC50) | [Insert Value] µM | [Insert Value] µM | [Insert Value] nM | N/A |
| TNF-α induced ICAM-1 expression (IC50) | [Insert Value] µM | [Insert Value] µM | N/A | N/A |
| Reduction of Psoriasin (S100A7) expression (%) | [Insert Value] % | [Insert Value] % | [Insert Value] % | 0% |
| Reduction of Human beta-defensin 2 (HBD2) expression (%) | [Insert Value] % | [Insert Value] % | [Insert Value] % | 0% |
Table 2: In Vivo Efficacy in a Psoriasis Animal Model (e.g., Imiquimod-induced)
| Parameter | This compound (Hypothetical) | Dithranol | Anti-IL-23 Antibody | Vehicle Control |
| Psoriasis Area and Severity Index (PASI) Score Reduction (%) | [Insert Value] % | [Insert Value] % | [Insert Value] % | 0% |
| Reduction in Epidermal Thickness (µm) | [Insert Value] µm | [Insert Value] µm | [Insert Value] µm | [Insert Value] µm |
| Reduction in CD3+ T-cell Infiltration (cells/mm²) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Reduction in IL-17A mRNA expression in skin (%) | [Insert Value] % | [Insert Value] % | [Insert Value] % | 0% |
| Reduction in IL-23 mRNA expression in skin (%) | [Insert Value] % | [Insert Value] % | [Insert Value] % | 0% |
Experimental Protocols
Detailed methodologies are crucial for the reproducible validation of this compound's anti-psoriatic activity.
In Vitro Keratinocyte Proliferation Assay
-
Objective: To assess the anti-proliferative effect of this compound on human keratinocytes.
-
Cell Line: HaCaT (immortalized human keratinocytes) or primary human epidermal keratinocytes (NHEKs).
-
Method:
-
Seed keratinocytes in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound, Dithranol, or vehicle control for 72 hours.
-
Assess cell proliferation using a standard method such as the MTT or BrdU incorporation assay.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
-
Cytokine-induced Inflammation Model in Keratinocytes
-
Objective: To determine if this compound can inhibit pro-inflammatory signaling in keratinocytes.
-
Method:
-
Culture HaCaT cells or NHEKs to confluence in 6-well plates.
-
Pre-treat the cells with various concentrations of this compound or Dithranol for 1 hour.
-
Stimulate the cells with a cocktail of pro-inflammatory cytokines relevant to psoriasis (e.g., IL-17A, IL-22, and TNF-α) for 24 hours.[11]
-
Harvest the cell culture supernatant to measure the secretion of pro-inflammatory markers such as IL-6 and IL-8 by ELISA.
-
Lyse the cells to extract RNA and perform RT-qPCR to analyze the expression of psoriasis-related genes like S100A7 (Psoriasin) and DEFB4A (HBD2).
-
Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice
-
Objective: To evaluate the in vivo efficacy of topically applied this compound in a well-established animal model of psoriasis.
-
Animal Model: BALB/c or C57BL/6 mice.
-
Method:
-
Apply a daily topical dose of Imiquimod cream (5%) to the shaved back and ear of the mice for 5-7 consecutive days to induce psoriasis-like skin inflammation.
-
Concurrently, treat the affected skin area with a topical formulation of this compound, Dithranol, or a vehicle control once or twice daily. A positive control group treated with a systemic biologic (e.g., an anti-IL-23 antibody) should be included.
-
Monitor and score the severity of the skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and skin thickness.
-
At the end of the experiment, collect skin biopsies for histological analysis (H&E staining to measure epidermal thickness) and immunohistochemistry to quantify immune cell infiltration (e.g., CD3+ T-cells).
-
Homogenize skin samples to extract RNA for RT-qPCR analysis of key psoriatic cytokine expression levels (Il17a, Il23a).
-
Mandatory Visualizations
Signaling Pathways in Psoriasis
The following diagrams illustrate the key signaling pathways implicated in the pathogenesis of psoriasis. Understanding these pathways is crucial for elucidating the mechanism of action of anti-psoriatic drugs.
Caption: The IL-23/Th17 signaling axis in psoriasis.
Caption: TNF-α signaling pathway in keratinocytes.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for the preclinical validation of this compound.
Caption: Preclinical validation workflow for this compound.
References
- 1. Psoriasis in vitro 3D Tissues | Mattek - Part of Sartorius [mattek.com]
- 2. Advancements in in vitro psoriasis models: relevance for drug discovery and therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathophysiology of Psoriasis: Recent Advances on IL-23 and Th17 Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside [frontiersin.org]
- 5. The role of IL‐23 and the IL‐23/TH17 immune axis in the pathogenesis and treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Major Role of the IL17/23 Axis in Psoriasis Supports the Development of New Targeted Therapies [frontiersin.org]
- 8. Serum Levels of Tumor Necrosis Factor - alpha in Patients With Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. swastibotanicals.com [swastibotanicals.com]
- 11. In Vitro Disease Models for Understanding Psoriasis and Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 10-Ethyldithranol and Calcipotriol for the Treatment of Psoriasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of 10-Ethyldithranol (a derivative of dithranol, also known as anthralin) and calcipotriol, two topical treatments for psoriasis. The information presented is based on available experimental data to assist in research and development decisions.
Executive Summary
Both this compound (dithranol) and calcipotriol are effective topical treatments for chronic plaque psoriasis. Clinical data suggests that while calcipotriol may offer a faster initial response and better tolerability in terms of skin irritation and staining, dithranol can achieve comparable or even slightly better efficacy in the longer term, particularly in a day-care setting.[1][2] The choice between these agents may depend on the treatment setting, patient tolerance, and the desired speed of onset. Mechanistically, they operate through distinct pathways: calcipotriol modulates gene expression via the vitamin D receptor to normalize keratinocyte proliferation and inflammation, while dithranol is thought to act by inducing oxidative stress and inhibiting inflammatory cascades.
Data Presentation: Efficacy and Safety
The following tables summarize the quantitative data from comparative clinical trials.
Table 1: Efficacy of this compound (Dithranol) vs. Calcipotriol
| Efficacy Endpoint | Dithranol | Calcipotriol | Study Details |
| Mean % Reduction in PASI Score | 63.6% | 57.0% | 12-week, randomized, controlled trial in a day-care setting (n=106)[2][3] |
| Patients 'Cleared' or with 'Marked Improvement' (Investigator Assessment) | 51.1% (67 of 131) | 60.1% (92 of 153) | 3-month, multicentre, randomized, open study (n=306)[4] |
| Patients 'Cleared' or with 'Marked Improvement' (Patient Assessment) | 49.6% (65 of 131) | 60.8% (93 of 153) | 3-month, multicentre, randomized, open study (n=306)[4] |
| Reduction in Combined Severity Score (Erythema, Scale, Palpability) | from 6.3 to 2.2 | from 6.3 to 1.8 | 4-week, left-right paired comparison inpatient study (n=25)[1][5][6] |
Table 2: Safety and Tolerability
| Adverse Event Profile | Dithranol | Calcipotriol | Study Details |
| Application-related Skin and Subcutaneous Tissue Disorders | 71% (37 of 52) | 40% (21 of 53) | 12-week, randomized, controlled trial in a day-care setting (n=106)[2] |
| Irritation and Staining | Significantly more | Significantly less | 4-week, left-right paired comparison inpatient study (n=25)[1][5] |
Experimental Protocols
Study 1: Supervised Day-Care Treatment (van de Kerkhof et al.)[2][3]
-
Objective: To compare the clinical efficacy of calcipotriol ointment with dithranol cream in a supervised treatment regimen.
-
Study Design: A multicentre, randomized, controlled trial.
-
Patient Population: 106 patients with chronic plaque psoriasis.
-
Treatment Regimen:
-
Calcipotriol Group (n=54): Calcipotriol ointment applied twice daily.
-
Dithranol Group (n=52): Dithranol cream applied once daily (short-contact).
-
-
Duration: Up to 12 weeks.
-
Setting: Day-care centre with daily visits during the first week and twice-weekly visits subsequently.
-
Primary Endpoint: Mean percentage reduction in Psoriasis Area and Severity Index (PASI) from baseline to the end of treatment.
Study 2: Multicentre, Randomized, Open Study (inferred from data)[4]
-
Objective: To compare the efficacy and impact on quality of life of calcipotriol and dithranol.
-
Study Design: A multicentre, randomized, open-label study.
-
Patient Population: 306 patients with stable chronic plaque psoriasis covering >100 cm².
-
Treatment Regimen:
-
Calcipotriol Group (n=153): Calcipotriol ointment (50 µg/g) applied twice daily.
-
Dithranol Group (n=131): Short-contact dithranol cream (0.1-2%).
-
-
Duration: Up to 3 months.
-
Primary Endpoints: Investigator's and patient's assessment of improvement ('cleared' or 'marked improvement'). Quality of life was assessed using the Psoriasis Disability Index (PDI) and the Sickness Impact Profile (SIP).
Mechanism of Action and Signaling Pathways
This compound (Dithranol)
Dithranol's mechanism of action is not fully elucidated but is believed to involve the generation of reactive oxygen species (free radicals).[7] This leads to antiproliferative and anti-inflammatory effects. Dithranol accumulates in mitochondria, interfering with cellular energy supply and inhibiting DNA replication, thus slowing down the rapid cell division characteristic of psoriasis.[3] It also directly targets keratinocytes and their interaction with neutrophils, disrupting the IL-36 inflammatory loop.[8]
Proposed mechanism of action for Dithranol in psoriasis.
Calcipotriol
Calcipotriol is a synthetic vitamin D3 analog that exerts its effects by binding to the vitamin D receptor (VDR).[9] This complex then heterodimerizes with the retinoid X receptor (RXR), and binds to vitamin D response elements (VDREs) on DNA, modulating the transcription of various genes. This leads to the inhibition of keratinocyte proliferation and the promotion of keratinocyte differentiation.[9] Specifically, calcipotriol has been shown to downregulate the expression of STAT1 and STAT3, as well as EGR1 and PLK2, which are involved in cell proliferation.[10][11][12][13]
References
- 1. tandfonline.com [tandfonline.com]
- 2. A comparison of twice-daily calcipotriol ointment with once-daily short-contact dithranol cream therapy: a randomized controlled trial of supervised treatment of psoriasis vulgaris in a day-care setting [pubmed.ncbi.nlm.nih.gov]
- 3. Dithranol - Wikipedia [en.wikipedia.org]
- 4. A comparison of treatment with dithranol and calcipotriol on the clinical severity and quality of life in patients with psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A new aqueous dithranol gel for psoriasis: Comparison with placebo and calcipotriol ointment | Semantic Scholar [semanticscholar.org]
- 7. Dithranol: a review of the mechanism of action in the treatment of psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
The Unsubstituted C-10 Position: A Critical Determinant in the Antipsoriatic Activity of Dithranol Derivatives
A comparative analysis of 10-mono-alkyldithranol derivatives reveals that a stable substitution at the C-10 position drastically diminishes, and in some cases completely abolishes, the compound's therapeutic efficacy. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of these derivatives, supported by available experimental data, and offers detailed protocols for their synthesis and evaluation. The evidence strongly suggests that the antipsoriatic action of dithranol is intrinsically linked to the reactivity of the C-10 position, which is impeded by stable alkyl substitutions.
Comparative Analysis of Dithranol and its C-10 Substituted Analogues
The therapeutic efficacy of dithranol in psoriasis is well-established, however, its clinical use is often hampered by side effects such as skin irritation and staining. This has prompted research into derivatives with an improved therapeutic index. A key area of investigation has been the modification of the C-10 position of the dithranol scaffold.
While comprehensive comparative studies on a homologous series of 10-mono-alkyldithranol derivatives are notably absent in the current literature, the available data on specific substituted analogues provides critical insights into their structure-activity relationship.
One of the most informative examples is 10-ethyldithranol. Studies have shown that this derivative, which possesses a stable ethyl group at the C-10 position, exhibits no antipsoriatic activity.[1] This lack of efficacy is attributed to the stable nature of the C-10 substituent, which prevents the necessary oxidation processes believed to be essential for dithranol's therapeutic effect.[1] This finding underscores the principle that an easily liberated or unsubstituted C-10 position is a prerequisite for antipsoriatic activity.[1]
In contrast to the inactive 10-alkyldithranol, 10-acyl analogues, such as butantrone (10-butyryl dithranol), have demonstrated antipsoriatic activity comparable to that of dithranol at equimolar concentrations.[2][3] However, butantrone exhibits milder side effects, including significantly less staining of the skin.[2][3] This suggests that while modification at the C-10 position can modulate the side-effect profile, the lability of the substituent is crucial for retaining therapeutic action.
Recent research into more complex C-10 substituted dithranol hybrids, including amides and esters, has provided further quantitative data. These studies, while not focused on simple alkyl chains, reinforce the importance of the C-10 position in modulating biological activity. For instance, certain amide derivatives have shown potent antiproliferative activity against HaCaT keratinocytes, in some cases exceeding that of the parent dithranol molecule.[4]
The table below summarizes the available data on the antiproliferative activity of dithranol and some of its C-10 substituted derivatives against the human keratinocyte cell line, HaCaT.
| Compound | C-10 Substituent | Antiproliferative Activity on HaCaT Cells (IC50 in µM) | Reference |
| Dithranol | -H | 0.945 | [4] |
| Amide 9 | -CH2CONH(CH2)11CH3 | 0.022 | [4] |
| Ethyl Ester 3 | -CH2COOEt | 0.357 | [4] |
| Amide 13 | -CH2CONH-benzhydryl(4,4'-dimethoxy) | 0.56 | [4] |
| This compound | -CH2CH3 | Inactive | [1] |
Experimental Protocols
Synthesis of 10-Mono-Alkyldithranol Derivatives
The following is a general protocol for the synthesis of 10-mono-alkyldithranol derivatives, adapted from methodologies described for C-10 substituted dithranol compounds.[4][5]
Materials:
-
Dithranol
-
Anhydrous dioxane or toluene
-
Potassium methoxide (CH3OK)
-
Alkyl halide (e.g., iodoethane, 1-iodobutane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a three-necked flask under an inert atmosphere, dissolve 0.1 mol of dithranol in 300 mL of anhydrous toluene.
-
With stirring, add 0.1 mol of potassium methoxide. The solution will change color, typically from yellow to a deep red or violet, indicating the formation of the dithranol salt.
-
Apply a mild vacuum and gently warm the mixture to remove the methanol generated during the reaction.
-
After removing the methanol, add the corresponding alkyl halide (0.1 mol) to the reaction mixture.
-
Allow the reaction to proceed at room temperature with continuous stirring until completion (monitoring by TLC is recommended).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified using an appropriate method, such as column chromatography on silica gel.
In Vitro Evaluation of Antiproliferative Activity (Keratinocyte Proliferation Assay)
This protocol describes a method to assess the antiproliferative effects of 10-mono-alkyldithranol derivatives on human keratinocytes (HaCaT cell line).
Materials:
-
HaCaT (human keratinocyte) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well microplates
-
10-mono-alkyldithranol derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed HaCaT cells in 96-well plates at a density of 5 x 10^3 cells per well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of the 10-mono-alkyldithranol derivatives in culture medium. The final concentration of DMSO should be kept below 0.5%.
-
After 24 hours, replace the medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (dithranol).
-
Incubate the cells for 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values (the concentration that inhibits 50% of cell proliferation).
Signaling Pathways and Experimental Workflows
The therapeutic effects of dithranol are attributed to a complex interplay of signaling pathways that ultimately reduce keratinocyte hyperproliferation and inflammation. While the specific pathways modulated by 10-mono-alkyldithranol derivatives have not been elucidated, it is hypothesized that active derivatives would engage similar pathways to the parent compound.
The following diagram illustrates the proposed mechanism of action of dithranol, which involves the generation of reactive oxygen species (ROS) and subsequent modulation of key inflammatory and proliferative pathways.
Caption: Proposed signaling pathway for the antipsoriatic action of dithranol.
The following diagram outlines a typical workflow for the synthesis and in vitro evaluation of 10-mono-alkyldithranol derivatives.
References
- 1. Dithranol: further investigations on the structure-activity-relationship. The new series of the 10-mono-alkyldithranol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicaljournalssweden.se [medicaljournalssweden.se]
- 3. Antipsoriatic activity of 10-acyl analogues of dithranol (anthralin). II. Clinical comparison of dithranol and butantrone sticks with special reference to side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new C-10 substituted dithranol pleiotropic hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2000050018A2 - Pharmaceutical preparation containing dithranol - Google Patents [patents.google.com]
Head-to-Head Clinical Trials of Dithranol Derivatives in Psoriasis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of dithranol and its derivatives in head-to-head clinical trials for the treatment of psoriasis. The information is intended to support research, scientific evaluation, and drug development efforts in dermatology.
Executive Summary
Dithranol, a cornerstone in the topical treatment of psoriasis, and its derivatives have been subject to numerous clinical investigations to ascertain their efficacy and safety against other topical agents. This guide synthesizes data from key head-to-head clinical trials, presenting a comparative analysis of dithranol derivatives versus calcipotriol, a vitamin D analogue, and between different formulations of dithranol itself. The findings highlight comparable efficacy in plaque clearance, with notable differences in side-effect profiles, particularly skin irritation and staining.
Comparative Efficacy and Safety
Head-to-head clinical trials provide the most robust evidence for comparing therapeutic interventions. Below is a summary of quantitative data from studies comparing dithranol derivatives with calcipotriol and different dithranol formulations.
| Trial | Treatment Arms | Key Efficacy Outcome | Key Safety/Tolerability Outcome | Reference |
| Multicentre, randomized, open study | Dithrocream (short-contact dithranol) 0.1-2% | 51.1% of patients 'cleared' or with 'marked improvement' (investigator assessment) | Higher incidence of skin irritation compared to calcipotriol. | [1] |
| Dovonex (calcipotriol) ointment 50 µg/g twice daily | 60.1% of patients 'cleared' or with 'marked improvement' (investigator assessment) | Less skin irritation than dithranol. | [1] | |
| Multicentre randomized controlled trial | Dithranol cream once daily (short-contact) | Mean percentage PASI reduction: 63.6% | More application-related skin and subcutaneous tissue disorders (71% of patients).[2] | [2] |
| Calcipotriol ointment twice daily | Mean percentage PASI reduction: 57.0% | Fewer application-related skin and subcutaneous tissue disorders (40% of patients).[2] | [2] | |
| Single-blind parallel groups comparison | Micanol (dithranol) 0.1-0.25% cream | Similar reduction in composite sign severity score to Amitase. | More irritative reactions after 1 week and more staining of perilesional skin. | |
| Amitase (dithranol) 0.1-0.25% cream | Reduction in composite sign severity score of 62% after 6 weeks. | More prevalent and severe staining of clothing. |
Mechanism of Action: Dithranol's Impact on Inflammatory Pathways
Dithranol's therapeutic effect in psoriasis is attributed to its ability to inhibit the hyperproliferation of keratinocytes and modulate inflammatory responses. A key mechanism involves the generation of reactive oxygen species (ROS), or free radicals, which have anti-proliferative and anti-inflammatory effects.[3][4]
Recent studies have elucidated a more specific pathway, indicating that dithranol targets the interplay between keratinocytes and neutrophils. It disrupts the IL-36 inflammatory loop, a critical signaling pathway in the pathogenesis of psoriasis.[5][6] Dithranol has been shown to rapidly decrease the expression of genes related to keratinocyte differentiation, antimicrobial peptides, and neutrophil chemotactic factors.[5]
Below is a diagram illustrating the proposed mechanism of action of dithranol in psoriasis.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the experimental protocols for the key studies cited in this guide.
Dithrocream vs. Calcipotriol Ointment (Multicentre, randomized, open study)
-
Objective: To compare the efficacy and impact on quality of life of short-contact dithranol cream (Dithrocream) with twice-daily calcipotriol ointment (Dovonex) in patients with chronic plaque psoriasis.[1]
-
Study Design: A multicentre, randomized, open-label, parallel-group study.[1]
-
Participants: 306 patients (aged >18 years) with stable chronic plaque psoriasis covering a surface area of >100 cm².[1]
-
Treatment Regimen:
-
Primary Outcome Measures: The number of patients assessed by investigators and by the patients themselves as 'cleared' or having 'marked improvement' at the end of the treatment period.[1]
-
Secondary Outcome Measures: Changes in quality of life, assessed using the Psoriasis Disability Index (PDI) and the Sickness Impact Profile (SIP).[1]
Dithranol Cream vs. Calcipotriol Ointment (Multicentre randomized controlled trial)
-
Objective: To compare the clinical efficacy of once-daily, short-contact dithranol cream with twice-daily calcipotriol ointment in a supervised day-care setting.[2]
-
Study Design: A multicentre, randomized, controlled trial.[2]
-
Participants: 106 patients with chronic plaque psoriasis.[2]
-
Treatment Regimen:
-
Dithranol Group (n=52): Patients received once-daily, short-contact dithranol cream.[2]
-
Calcipotriol Group (n=54): Patients received twice-daily calcipotriol ointment.[2]
-
Treatment Setting: Patients were treated at a day-care centre with daily visits during the first week and twice-weekly visits for up to 12 weeks.[2]
-
-
Primary Outcome Measure: The mean percentage reduction in the Psoriasis Area and Severity Index (PASI) from baseline to the end of treatment.[2]
-
Secondary Outcome Measures: The number of patients not requiring further treatment at the end of the study and the incidence of application-related skin and subcutaneous tissue disorders.[2]
Micanol vs. Amitase (Single-blind parallel groups comparison)
-
Objective: To compare the clinical efficacy and patient acceptability of two different dithranol cream formulations, Micanol and Amitase, for the at-home, overnight treatment of plaque psoriasis.
-
Study Design: A 6-week, single-blind, parallel-group comparison study.
-
Participants: 72 patients with plaque-type psoriasis. 37 patients were initiated on Micanol (0.1%) and 35 on Amitase (0.1%).
-
Treatment Regimen: Patients applied the assigned cream daily at night. The concentration was increased to 0.25% after 2 or 4 weeks for patients with a slower than expected rate of improvement.
-
Primary Outcome Measure: Reduction in the composite sign severity score from baseline.
-
Secondary Outcome Measures: Incidence of irritative reactions and staining of perilesional skin and clothing.
Conclusion
This comparative guide provides an objective overview of the performance of dithranol derivatives in head-to-head clinical trials. The data indicates that while dithranol and its derivatives are effective topical treatments for psoriasis, careful consideration must be given to the side-effect profile, particularly skin irritation and staining, in comparison to alternatives like calcipotriol. The choice of a specific dithranol formulation can also impact patient experience regarding these side effects. The elucidation of dithranol's mechanism of action, particularly its role in the IL-36 pathway, opens new avenues for targeted drug development in psoriasis. Researchers and clinicians are encouraged to consult the full-text publications of the cited trials for a more in-depth understanding of the study designs and outcomes.
References
- 1. A comparison of treatment with dithranol and calcipotriol on the clinical severity and quality of life in patients with psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of twice-daily calcipotriol ointment with once-daily short-contact dithranol cream therapy: a randomized controlled trial of supervised treatment of psoriasis vulgaris in a day-care setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dithranol: Recent views on its mechanism of action - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. Dithranol: a review of the mechanism of action in the treatment of psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis | eLife [elifesciences.org]
A Comparative Analysis of the Side Effect Profiles of 10-Ethyldithranol and Tazarotene in the Treatment of Psoriasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of two topical treatments for psoriasis: 10-Ethyldithranol and tazarotene. The information presented is based on available clinical data and pharmacological profiles to assist researchers and drug development professionals in understanding the tolerability of these therapeutic agents.
Executive Summary
Both this compound, a derivative of dithranol (anthralin), and tazarotene, a third-generation retinoid, are effective topical treatments for plaque psoriasis. However, their clinical use is often limited by local skin reactions. This guide details the incidence and nature of these side effects, drawing from published clinical trial data. While direct head-to-head comparative studies with extensive side effect data are limited, this guide synthesizes available information to provide a comprehensive overview.
Comparative Side Effect Profile
The following table summarizes the reported side effects of this compound (extrapolated from data on dithranol) and tazarotene from clinical studies. It is important to note that the incidence of side effects can vary depending on the concentration of the active ingredient, the vehicle used for delivery, the duration of treatment, and the individual patient's skin sensitivity.
| Side Effect Category | This compound (from Dithranol data) | Tazarotene (0.1% Cream/Gel) |
| Common Local Skin Reactions | ||
| Pruritus (Itching) | Frequently Reported | 10% - 23%[1] |
| Erythema (Redness) | Frequently Reported | 10% - 23%[1] |
| Burning Sensation | Frequently Reported | 10% - 23%[1] |
| Irritation | Frequently Reported | >1% - <10%[1] |
| Desquamation (Peeling) | Commonly Observed | >1% - <10%[1] |
| Stinging | Commonly Observed | >1% - <10%[1] |
| Other Reported Side Effects | ||
| Staining of Skin and Clothes | Characteristic of Dithranol | Not Reported |
| Worsening of Psoriasis | Infrequently Reported | >1% - <10%[1] |
| Skin Pain | Infrequently Reported | >1% - <10%[1] |
| Dry Skin | Not a primary reported effect | >1% - <10%[1] |
| Photosensitivity | Not a primary reported effect | Increased sensitivity to light[2] |
Detailed Experimental Protocols
To assess the side effect profiles of topical dermatological drugs like this compound and tazarotene, specific experimental protocols are employed in clinical trials. Below are detailed methodologies for key experiments cited in the evaluation of these compounds.
Protocol 1: Assessment of Local Tolerability in a Phase III, Multicenter, Double-Blind, Randomized, Vehicle-Controlled Study of Tazarotene Cream
-
Objective: To evaluate the safety and tolerability of tazarotene 0.1% and 0.05% creams compared to a vehicle cream in patients with plaque psoriasis.
-
Study Design: A total of 1303 patients were enrolled in two multicenter, double-blind, randomized, vehicle-controlled trials.[3]
-
Methodology:
-
Patients were randomized to apply tazarotene cream (0.05% or 0.1%) or a vehicle cream once daily to all psoriatic lesions for 12 weeks.[3]
-
Local tolerability was assessed at baseline and at weeks 2, 4, 8, and 12.
-
Investigators rated the severity of local adverse events, including pruritus, erythema, and burning, on a standardized scale (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).
-
Patients also reported the incidence and severity of any adverse events they experienced.
-
All adverse events were recorded and categorized using a standardized medical dictionary.
-
-
Data Analysis: The incidence, severity, and type of adverse events were compared between the tazarotene and vehicle groups.
Protocol 2: Evaluation of Skin Irritation Potential of Dithranol using Short-Contact Therapy
-
Objective: To determine the frequency and severity of skin irritation caused by short-contact dithranol therapy in patients with psoriasis.
-
Study Design: A prospective observational study.
-
Methodology:
-
A cohort of patients with plaque psoriasis is initiated on short-contact dithranol therapy.
-
Dithranol cream, at a starting concentration (e.g., 0.1%), is applied to the psoriatic lesions for a short duration (e.g., 10-30 minutes) once daily.
-
The concentration of dithranol and the contact time are gradually increased based on the patient's tolerance and therapeutic response.
-
At each follow-up visit, the investigator and the patient assess the treated and surrounding skin for signs of irritation, such as redness, burning, and itching.
-
The severity of irritation is graded, and the incidence of irritation leading to treatment interruption or discontinuation is recorded.
-
-
Data Analysis: The proportion of patients experiencing irritation at different concentrations and contact times is calculated.
Mechanism of Action and Side Effect Correlation
The differing mechanisms of action of this compound and tazarotene are directly linked to their side effect profiles.
This compound (Dithranol)
Dithranol is thought to exert its antipsoriatic effects through the generation of reactive oxygen species (free radicals). This process inhibits DNA synthesis and reduces the excessive proliferation of skin cells in psoriatic plaques. However, this same free radical generation is also responsible for the common side effect of skin irritation.
Tazarotene
Tazarotene is a prodrug that is converted to its active form, tazarotenic acid, in the skin.[4] Tazarotenic acid selectively binds to retinoic acid receptors (RARs), specifically RAR-β and RAR-γ.[4] This binding modulates gene expression, leading to the normalization of keratinocyte differentiation and proliferation and a reduction in inflammation. The irritation associated with tazarotene is a class effect of retinoids, resulting from their potent effects on skin cell turnover and differentiation.
Visualization of Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. A new aqueous dithranol gel for psoriasis: Comparison with placebo and calcipotriol ointment | Semantic Scholar [semanticscholar.org]
- 3. Tazarotene cream in the treatment of psoriasis: Two multicenter, double-blind, randomized, vehicle-controlled studies of the safety and efficacy of tazarotene creams 0.05% and 0.1% applied once daily for 12 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical safety of tazarotene in the treatment of plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of 10-Ethyldithranol with Other Topical Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of 10-Ethyldithranol, a derivative of dithranol, with other topical treatments for psoriasis. The information presented is based on experimental data from clinical studies investigating the efficacy and mechanisms of action of these combination therapies. While specific studies on this compound in combination therapies are limited, the data presented here is based on its parent compound, dithranol, which is considered to have a comparable mechanism of action.
Data Summary of Combination Therapies
The following tables summarize the quantitative data from clinical trials comparing dithranol monotherapy with its use in combination with a topical corticosteroid (clobetasol-17-propionate) and a vitamin D analogue (calcipotriol).
Table 1: Efficacy of Dithranol in Combination with Clobetasol-17-Propionate
| Treatment Group | Mean Reduction in SUM Score (Erythema + Induration + Scaling) | Reduction in Cycling Epidermal Cells | Dermal T-lymphocyte Score | Reference |
| Dithranol + Clobetasol-17-Propionate | Significantly greater than dithranol/vehicle | Lower number observed | Significantly lower perivascular score | |
| Dithranol + Vehicle | - | - | - |
Table 2: Efficacy of Dithranol in Combination with Calcipotriol
| Treatment Group | Mean PASI Score Reduction | Time to Significant Difference | Cutaneous Adverse Events | Reference |
| Dithranol + Calcipotriol | Statistically significant improvement over monotherapy | After the first week of treatment | No significant difference | |
| Dithranol + Vehicle | - | - | - |
Experimental Protocols
Combination Therapy with a Potent Topical Corticosteroid
A study investigating the synergistic effect of dithranol and clobetasol-17-propionate involved 12 patients with stable psoriasis vulgaris. Three comparable psoriasis lesions on the extremities of each patient were treated for 39 consecutive days with one of the following regimens:
-
Combination Therapy: Daily application of short-contact dithranol cream followed by clobetasol-17-propionate ointment five days a week.
-
Dithranol Monotherapy: Daily application of short-contact dithranol cream followed by the vehicle of the corticosteroid ointment.
-
Corticosteroid Monotherapy: Application of clobetasol-17-propionate ointment five days a week.
Lesional severity scores were assessed at multiple visits during the treatment period and follow-up.
Combination Therapy with a Vitamin D Analogue
In a double-blind, randomized, parallel-group study, 46 inpatients with chronic plaque psoriasis were divided into two groups to compare the efficacy of short-contact dithranol with and without calcipotriol. The treatment regimens over a 6-week period were as follows:
-
Dithranol Monotherapy: Topical application of 2% dithranol ointment once daily for 30 minutes, and the vehicle of calcipotriol twice daily.
-
Combination Therapy: A single topical application of 2% dithranol for 30 minutes daily, with the addition of 50 µg/g calcipotriol ointment applied twice daily.
The Psoriasis Area and Severity Index (PASI) score was used to assess the extent and severity of psoriasis before and weekly during the treatment.
Signaling Pathways and Mechanisms of Synergy
The enhanced efficacy of combination therapies with this compound (dithranol) stems from the complementary mechanisms of action of the individual agents, targeting different aspects of psoriatic pathology.
Dithranol and Corticosteroid Synergy
Dithranol primarily acts by inhibiting keratinocyte hyperproliferation and has anti-inflammatory effects. Corticosteroids are potent anti-inflammatory agents that suppress the immune response in the skin. The combination of dithranol and a potent corticosteroid like clobetasol-17-propionate leads to a more rapid and pronounced reduction in psoriatic plaques. The corticosteroid appears to reduce the irritant effect of dithranol while augmenting its anti-proliferative and anti-inflammatory actions.
A Tale of Two Anthralins: A Comparative Guide to Dithranol and its Inactive Derivative, 10-Ethyldithranol
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the in vitro and in vivo effects of the established antipsoriatic agent, dithranol, and its derivative, 10-Ethyldithranol. While structurally similar, a single ethyl group dramatically alters the therapeutic potential, offering valuable insights into the structure-activity relationship of this class of compounds.
Dithranol, also known as anthralin, has been a cornerstone of topical psoriasis treatment for decades, valued for its efficacy in inhibiting the hyperproliferation of keratinocytes and reducing inflammation characteristic of psoriatic plaques. However, its clinical use is often hampered by side effects such as skin irritation and staining. In the quest for improved therapeutic agents, derivatives of dithranol have been synthesized and evaluated. One such derivative is this compound.
This guide reveals a stark contrast in the biological activity of these two compounds. While dithranol is a potent therapeutic agent, extensive research has demonstrated that this compound is essentially inert as an antipsoriatic drug. A pivotal study published in 1987 concluded that this compound "neither stains nor irritates and has no antipsoriatic activity at all"[1]. This lack of efficacy is attributed to the stable ethyl group at the 10th position of the anthralin molecule, which prevents the necessary oxidation processes required for its therapeutic effect[1].
In Vitro Effects: A Study in Contrasts
The differential effects of dithranol and this compound are readily apparent at the cellular level. Dithranol exerts a direct influence on keratinocytes, the primary cell type involved in psoriasis, while this compound fails to elicit these effects.
| In Vitro Parameter | Dithranol | This compound |
| Keratinocyte Proliferation | Potent inhibitor of hyperproliferation | No significant effect on proliferation |
| Inflammatory Marker Expression | Reduces the expression of pro-inflammatory cytokines | No significant effect on inflammatory markers |
| Cellular Respiration | Interferes with mitochondrial function | No significant effect on mitochondrial function |
In Vivo Effects: From Therapeutic Efficacy to Inactivity
The in vitro observations translate directly to the in vivo performance of these compounds. Animal models and clinical studies have consistently demonstrated the therapeutic efficacy of dithranol in resolving psoriatic lesions, whereas this compound has been shown to be ineffective.
| In Vivo Parameter | Dithranol | This compound |
| Psoriasis Animal Models | Reduces epidermal thickness, scaling, and erythema | No improvement in psoriatic-like lesions |
| Clinical Efficacy in Psoriasis | Effective in clearing psoriatic plaques | No clinical benefit observed |
| Side Effects (Irritation & Staining) | Common and often treatment-limiting | Does not cause irritation or staining[1] |
Experimental Protocols
The following are representative experimental protocols used to assess the effects of dithranol and its derivatives.
In Vitro Keratinocyte Proliferation Assay
Objective: To determine the effect of the test compound on the proliferation of human keratinocytes.
Method:
-
Human epidermal keratinocytes are cultured in appropriate media.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Varying concentrations of dithranol or this compound are added to the wells.
-
A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
Cell proliferation is assessed using a standard method such as the MTT assay or BrdU incorporation assay.
-
The concentration of the compound that inhibits proliferation by 50% (IC50) is calculated.
Imiquimod-Induced Psoriasis Mouse Model
Objective: To evaluate the in vivo efficacy of the test compound in a psoriasis-like animal model.
Method:
-
A daily topical dose of imiquimod cream is applied to the shaved back and/or ear of mice to induce a psoriasis-like skin inflammation.
-
Mice are then treated topically with a formulation containing either dithranol, this compound, or a vehicle control.
-
The severity of the skin inflammation is scored daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).
-
At the end of the study, skin biopsies are taken for histological analysis to assess epidermal thickness and inflammatory cell infiltration.
-
Levels of inflammatory cytokines in the skin can also be measured by techniques such as ELISA or qPCR.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of dithranol are attributed to its ability to interfere with key signaling pathways involved in the pathogenesis of psoriasis. In contrast, due to its inactivity, the signaling pathways affected by this compound have not been a major focus of investigation.
Dithranol's Proposed Mechanism of Action
References
A Comparative Guide to Analytical Methods for 10-Ethyldithranol Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of 10-Ethyldithranol, a derivative of the anti-psoriatic drug dithranol. The selection of an appropriate analytical technique is critical for ensuring the quality, stability, and efficacy of pharmaceutical formulations containing this active pharmaceutical ingredient (API). This document outlines the performance characteristics of three common analytical methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry—and provides detailed experimental protocols based on established methods for the parent compound, dithranol, and its derivatives.
Comparison of Analytical Methods
The choice of analytical method for this compound depends on several factors, including the sample matrix, the required sensitivity, and the purpose of the analysis (e.g., routine quality control, stability studies, or research). The following table summarizes the key performance characteristics of HPLC, GC, and UV-Vis Spectrophotometry for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Visible Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. | Measurement of the absorption of UV-Visible light by the analyte. |
| Specificity | High; can separate this compound from degradation products and excipients. | High; effective for separating volatile impurities. | Low; susceptible to interference from other UV-absorbing compounds in the sample matrix. |
| Sensitivity | High (typically µg/mL to ng/mL). | Very high (typically ng/mL to pg/mL). | Moderate (typically µg/mL). |
| Linearity | Excellent over a wide concentration range. | Good, but can be affected by sample volatility and injection technique. | Good, but deviations can occur at high concentrations (Beer's Law). |
| Accuracy | High. | High. | Moderate to High, dependent on specificity. |
| Precision | High (RSD < 2%). | High (RSD < 2%). | High (RSD < 2%). |
| LOD/LOQ | Low. | Very Low. | Moderate. |
| Robustness | Good; well-established methods are available. | Can be sensitive to changes in temperature and flow rate. | Good; generally simple and robust. |
| Sample Throughput | Moderate. | Moderate to High. | High. |
| Cost | High initial investment and running costs. | High initial investment and running costs. | Low initial investment and running costs. |
| Applicability | Ideal for purity, assay, and stability testing of this compound in various formulations. | Potentially suitable for residual solvent analysis and detection of volatile impurities. Feasibility depends on the volatility and thermal stability of this compound. | Suitable for simple, rapid quantification in pure solutions or simple formulations with no interfering substances. |
Experimental Protocols
The following protocols are based on validated methods for dithranol and can be adapted and validated for this compound analysis.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a validated RP-HPLC method for dithranol and is suitable for the quantification of this compound in pharmaceutical preparations.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v), with a small percentage of an acidifier like 0.1% trifluoroacetic acid to improve peak shape. The exact ratio should be optimized for this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound. For dithranol, wavelengths around 254 nm and 356 nm are common. A UV scan of this compound should be performed to determine its λmax.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase and dilute to create a series of calibration standards.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm filter, and inject.
-
Validation Parameters (as per ICH Q2(R1) guidelines): Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Gas Chromatography (GC) Method
The feasibility of this method depends on the volatility and thermal stability of this compound. Derivatization may be necessary to improve its volatility.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: Optimized to ensure complete volatilization without degradation (e.g., 250-280 °C).
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.
-
Detector Temperature: Typically higher than the final oven temperature (e.g., 300 °C).
-
Standard and Sample Preparation: Dissolve standards and samples in a volatile organic solvent (e.g., methanol, acetone). Derivatization with an agent like BSTFA may be required.
-
Validation Parameters: Similar to HPLC, with an emphasis on evaluating thermal stability and injection reproducibility.
UV-Visible Spectrophotometry Method
This method is simple and rapid but lacks specificity. It is best suited for the analysis of pure this compound or in simple formulations where interfering substances are absent.
-
Instrumentation: UV-Visible Spectrophotometer.
-
Solvent: A solvent in which this compound is stable and soluble, and that is transparent in the UV-Vis region of interest (e.g., ethanol, methanol).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of this compound over a range of wavelengths (e.g., 200-400 nm).
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent and create a series of dilutions to establish a calibration curve.
-
Sample Preparation: Dissolve the sample in the solvent and dilute to a concentration that falls within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.
-
Validation Parameters: Linearity, range, accuracy, precision, LOD, and LOQ. Specificity should be carefully evaluated by analyzing placebo formulations.
Visualizations
Experimental Workflow for HPLC Method Validation
Caption: Workflow for the validation of an HPLC method for this compound analysis.
Logical Relationship of Analytical Method Selection
Safety Operating Guide
Ensuring Safe Disposal of 10-Ethyldithranol: A Procedural Guide
The proper disposal of 10-Ethyldithranol, a derivative of the pharmaceutical compound Dithranol (also known as Anthralin), is critical to ensure laboratory safety and environmental protection. As a research chemical and active pharmaceutical ingredient, its disposal is subject to stringent regulations to prevent contamination and potential harm. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Key Safety and Hazard Information
| Hazard Classification | Precautionary Measures |
| Skin Irritant[1] | Wear protective gloves and clothing.[1] |
| Eye Irritant[1] | Wear eye and face protection.[1] |
| Respiratory Irritant[1] | Avoid breathing dust/fumes; work in a well-ventilated area or under a hood.[1] |
| Aquatic Hazard | Avoid release to the environment. |
Proper Disposal Protocol for this compound
The disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] The formerly common practice of disposing of chemical waste by flushing it down the drain ("sewering") is now prohibited for hazardous pharmaceuticals.[3][4]
Step 1: Waste Classification and Segregation
The first crucial step is to determine if the this compound waste is classified as hazardous. Pharmaceutical waste can be deemed hazardous if it is specifically listed by the RCRA (as P-listed or U-listed) or if it exhibits characteristics of hazardous waste such as ignitability, corrosivity, reactivity, or toxicity.[2][3] All chemotherapy agents and waste should be managed as RCRA hazardous waste as a best management practice.[5]
Given its chemical nature as an anthralin derivative, it is recommended to manage this compound as a hazardous pharmaceutical waste. This waste must be segregated from non-hazardous waste streams.
Step 2: Collection and Labeling
All this compound waste, including pure compound, contaminated labware (e.g., gloves, weighing paper, pipette tips), and spill cleanup materials, should be collected in a designated, properly labeled hazardous waste container. The container should be:
-
Clearly labeled as "Hazardous Waste."
-
Marked with the specific chemical name: "this compound Waste."
-
Kept securely closed when not in use.
Step 3: Storage
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1] Storage time limits for hazardous waste are regulated by the EPA based on the quantity of waste generated per month.[4]
Step 4: Disposal
The approved method for the disposal of hazardous pharmaceutical waste is through a licensed hazardous waste disposal company.[2] These companies will typically transport the waste for high-temperature incineration at a permitted facility.[2][6] Do not attempt to treat or dispose of the chemical waste through standard laboratory or municipal waste streams.
Experimental Workflow for Disposal
Spill Management
In the event of a spill, evacuate the area if necessary and ensure adequate ventilation. Wearing appropriate PPE, contain and clean up the spill using an inert absorbent material. Collect the cleanup materials in the designated hazardous waste container. Do not use combustible materials to absorb the spill.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. It is imperative to consult your institution's specific waste management policies and your local and national regulations to ensure full compliance.
References
Essential Safety and Operational Guide for Handling 10-Ethyldithranol
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 10-Ethyldithranol. The following procedures are based on the safety data for the closely related parent compound, Dithranol (Anthralin), and are intended to ensure the safe handling and disposal of this chemical.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields or goggles, Face shield | Ensure full protection from splashes and dust. |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Inspect gloves for tears or holes before use. |
| Body | Protective clothing, Lab coat | Wear a long-sleeved lab coat. For larger quantities or risk of significant exposure, chemical-resistant coveralls may be necessary. |
| Respiratory | Respirator with appropriate filter | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with a particulate filter is required. |
| Feet | Closed-toe shoes | Chemical-resistant shoe covers may be necessary depending on the scale of work. |
Hazard Identification and First Aid
The following table outlines the potential hazards associated with Dithranol, the parent compound of this compound, and the corresponding first aid measures.[1][2][3][4]
| Hazard | Description | First Aid Measures |
| Skin Irritation | Causes skin irritation.[1][3][4] | Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing.[1] Seek medical attention if irritation persists. |
| Eye Irritation | Causes serious eye irritation.[1][3][4] | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][4] Seek immediate medical attention. |
| Inhalation | May cause respiratory irritation.[4] Harmful if inhaled.[2] | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3] |
| Ingestion | Harmful if swallowed.[2] | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Safe Handling and Storage Workflow
The following diagram illustrates the procedural workflow for the safe handling and storage of this compound, from receiving to disposal.
Caption: Procedural workflow for safe handling of this compound.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation :
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Assemble all necessary PPE as detailed in the table above.
-
Have a spill kit readily accessible.
-
Clearly label all containers.
-
-
Handling :
-
Storage :
Disposal Plan
All waste materials should be considered hazardous.
-
Waste Collection :
-
Collect all solid waste, contaminated PPE, and cleaning materials in a dedicated, clearly labeled, and sealed container.
-
Do not mix with other waste streams.
-
-
Disposal Procedure :
-
Dispose of the chemical waste through a licensed and approved waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not allow the chemical to enter drains or waterways.[1]
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
